Inosine-5'-monophosphate sodium salt
Description
Significance as a Central Purine (B94841) Nucleotide Intermediate
Inosine-5'-monophosphate is the first compound synthesized in the de novo purine biosynthesis pathway to feature a complete purine ring system. nih.gov This pathway, a series of eleven enzymatic steps, begins with simple molecules like amino acids and bicarbonate and culminates in the formation of IMP. nih.govnews-medical.net
The paramount significance of IMP lies in its role as the direct precursor to the two major purine nucleotides essential for life: adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govdroracle.aiwikipedia.org These nucleotides are not only the building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) but also serve critical roles in cellular energy transfer, signaling, and as cofactors in enzymatic reactions. news-medical.netwikipedia.orgacs.org
The synthesis of AMP and GMP from IMP occurs through two distinct and energy-requiring pathways. youtube.comcolumbia.edu This bifurcation at IMP is a critical control point, allowing cells to precisely regulate the production of adenine (B156593) and guanine (B1146940) nucleotides according to their specific needs. droracle.ailibretexts.org
The conversion of IMP to AMP is a two-step process that requires energy in the form of guanosine triphosphate (GTP) and the amino acid aspartate. droracle.ailibretexts.org Conversely, the pathway from IMP to GMP involves an oxidation step to form xanthosine (B1684192) monophosphate (XMP), followed by the addition of an amino group from glutamine, a process that requires energy from adenosine triphosphate (ATP). droracle.ailibretexts.orgdroracle.ai This reciprocal use of energy currencies (GTP for AMP synthesis and ATP for GMP synthesis) is a key feature of the tight regulation of purine metabolism.
Overview of Metabolic Centrality and Multifunctionality
Furthermore, the pathways leading from IMP to AMP and GMP are themselves subject to feedback inhibition by their respective end products. libretexts.org AMP inhibits adenylosuccinate synthetase, the first enzyme in its synthesis from IMP, while GMP inhibits IMP dehydrogenase, the initial enzyme in its own synthesis. droracle.aiwayground.comvaia.com This intricate network of regulation ensures a balanced supply of adenine and guanine nucleotides. libretexts.org
Recent research has also highlighted the multifunctionality of IMP and its derivatives. Beyond its intracellular roles, IMP can act as an extracellular signaling molecule, influencing processes such as inflammation. nih.gov Studies have shown that IMP can modulate the production of cytokines, key signaling proteins in the immune system. nih.gov Moreover, the metabolism of IMP is implicated in various cellular processes, including cell proliferation and differentiation, making the enzymes that control its synthesis and conversion attractive targets for therapeutic intervention in areas like cancer and immunosuppression. wikipedia.orgacs.orgfoxchase.org
The intricate pathways of purine metabolism, with IMP at their core, are fundamental to cellular life. The following tables provide a detailed overview of the key enzymatic conversions and regulatory mechanisms central to the function of Inosine-5'-monophosphate.
Interactive Data Tables
Key Enzymes in IMP Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Cofactor(s) |
| Glutamine PRPP Amidotransferase | Catalyzes the committed step in de novo purine synthesis. news-medical.net | 5-phosphoribosyl-1-pyrophosphate (PRPP), Glutamine | 5-phosphoribosylamine | - |
| Adenylosuccinate Synthetase | First step in the conversion of IMP to AMP. droracle.aiwayground.com | IMP, Aspartate, GTP | Adenylosuccinate, GDP, Pi | GTP |
| Adenylosuccinate Lyase | Second step in the conversion of IMP to AMP. nih.gov | Adenylosuccinate | AMP, Fumarate (B1241708) | - |
| IMP Dehydrogenase (IMPDH) | Rate-limiting enzyme in the conversion of IMP to GMP. wikipedia.orgdroracle.aiwikiwand.com | IMP, NAD+, H₂O | Xanthosine monophosphate (XMP), NADH, H+ | NAD+ |
| GMP Synthetase | Second step in the conversion of IMP to GMP. droracle.ai | XMP, Glutamine, ATP | GMP, Glutamate (B1630785), AMP, PPi | ATP |
| AMP Deaminase | Converts AMP back to IMP. wikipedia.org | AMP | IMP, NH₃ | - |
Regulation of Purine Biosynthesis at the IMP Level
| Regulatory Molecule | Affected Enzyme | Type of Regulation | Effect |
| AMP | Adenylosuccinate Synthetase | Feedback Inhibition | Inhibits its own synthesis from IMP. libretexts.org |
| GMP | IMP Dehydrogenase | Feedback Inhibition | Inhibits its own synthesis from IMP. news-medical.netlibretexts.org |
| AMP & GMP (in concert) | Glutamine PRPP Amidotransferase | Allosteric Inhibition | Inhibit the initial committed step of de novo purine synthesis. libretexts.org |
| GTP | Adenylosuccinate Synthetase | Energy Source | Required for AMP synthesis. droracle.ailibretexts.org |
| ATP | GMP Synthetase | Energy Source | Required for GMP synthesis. droracle.ailibretexts.org |
| PRPP | Glutamine PRPP Amidotransferase | Feedforward Activation | Stimulates the enzyme for the subsequent step. news-medical.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11N4Na2O8P |
|---|---|
Molecular Weight |
392.17 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |
InChI Key |
AANLCWYVVNBGEE-JQAADMKISA-L |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
De Novo Biosynthesis Pathways of Inosine 5 Monophosphate
Precursor Utilization and Initial Enzymatic Steps
The initiation of the de novo purine (B94841) biosynthesis pathway is critically dependent on the availability of an activated form of ribose-5-phosphate (B1218738). This initial phase sets the stage for the assembly of the purine ring.
PRPP is synthesized from ribose-5-phosphate and adenosine (B11128) triphosphate (ATP) by the enzyme ribose-phosphate pyrophosphokinase, also known as PRPP synthetase (EC 2.7.6.1). nih.govwikipedia.orgresearchgate.net This enzyme transfers a pyrophosphate group from ATP to the C1 position of ribose-5-phosphate. nih.govyoutube.com Ribose-5-phosphate itself is primarily generated through the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.govyoutube.com The activity of ribose-phosphate pyrophosphokinase is subject to allosteric regulation; it is activated by inorganic phosphate and inhibited by purine ribonucleotides, the end-products of the pathway. wikipedia.org This regulation helps to control the supply of the crucial starting material, PRPP, based on the cell's metabolic needs. nih.gov
| Enzyme | Substrates | Product | Classification |
| Ribose-phosphate pyrophosphokinase (PRPP Synthetase) | Ribose-5-phosphate, ATP | 5-Phosphoribosyl-1-pyrophosphate (PRPP), AMP | EC 2.7.6.1 wikipedia.org |
Sequential Enzymatic Transformations and Purine Ring Formation
Following the initial committed step, a sequence of enzymatic reactions builds the purine imidazole (B134444) and then the pyrimidine (B1678525) portions of the ring structure on the phosphoribosylamine (B1198786) molecule.
The second step in the pathway is the synthesis of Glycinamide Ribonucleotide (GAR). researchgate.net In this reaction, the entire glycine (B1666218) molecule is incorporated, and its carboxyl group forms an amide bond with the amino group of phosphoribosylamine. wikipedia.org This ATP-dependent reaction is catalyzed by phosphoribosylamine-glycine ligase (also known as GAR synthetase, EC 6.3.4.13). researchgate.netwikipedia.orgbiochemden.com The products of this reaction are GAR, ADP, and inorganic phosphate (Pi). wikipedia.org Due to the instability of phosphoribosylamine, it is believed that it is channeled directly from the first enzyme (glutamine PRPP amidotransferase) to GAR synthetase within the cell. wikipedia.org
From GAR, a further eight enzymatic steps are required to complete the synthesis of the purine ring of IMP. nih.govresearchgate.net These steps involve formylation, amination, cyclization, carboxylation, and a final cyclization to form the bicyclic purine structure. columbia.eduyoutube.combiochemden.com
The key steps and intermediates are:
Formylation of GAR: Phosphoribosylglycinamide formyltransferase (GART) catalyzes the transfer of a formyl group from N¹⁰-formyltetrahydrofolate to GAR, producing formylglycinamide ribotide (FGAR). nih.govwikipedia.org
Amidation of FGAR: FGAM synthase then converts FGAR to formylglycinamidine ribotide (FGAM) using glutamine as the nitrogen donor in an ATP-dependent reaction. columbia.edubiochemden.com
Imidazole Ring Closure: AIR synthetase catalyzes the ATP-dependent cyclization of FGAM to form 5-aminoimidazole ribonucleotide (AIR), completing the five-membered imidazole ring. columbia.edubiochemden.com
Carboxylation of AIR: AIR carboxylase adds a carboxyl group from CO₂ to the imidazole ring, forming carboxyaminoimidazole ribonucleotide (CAIR). columbia.eduyoutube.com
Aspartate Addition: SAICAR synthetase adds an aspartate molecule to CAIR in an ATP-dependent reaction, yielding 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR). researchgate.netresearchgate.net
Elimination of Fumarate (B1241708): Adenylosuccinate lyase removes the carbon skeleton of aspartate as fumarate, leaving its amino group and forming 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). researchgate.net
Second Formylation: AICAR transformylase adds a second formyl group from N¹⁰-formyltetrahydrofolate to AICAR, producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). researchgate.net
Final Ring Closure (Cyclization): IMP cyclohydrolase catalyzes the final step, removing a water molecule to close the second ring and form Inosine-5'-monophosphate (IMP). nih.gov
In humans, some of these steps are catalyzed by multifunctional enzymes. For instance, a trifunctional protein contains GART, and a bifunctional enzyme possesses AICAR transformylase and IMP cyclohydrolase activities. nih.gov
| Step | Intermediate Precursor | Enzyme | Key Substrates | Intermediate Product |
| 3 | Glycinamide ribonucleotide (GAR) | Phosphoribosylglycinamide formyltransferase (GART) | N¹⁰-formyltetrahydrofolate | Formylglycinamide ribotide (FGAR) wikipedia.org |
| 4 | Formylglycinamide ribotide (FGAR) | FGAM synthase | Glutamine, ATP | Formylglycinamidine ribotide (FGAM) columbia.edu |
| 5 | Formylglycinamidine ribotide (FGAM) | AIR synthetase | ATP | 5-aminoimidazole ribonucleotide (AIR) biochemden.com |
| 6 | 5-aminoimidazole ribonucleotide (AIR) | AIR carboxylase | CO₂ | Carboxyaminoimidazole ribonucleotide (CAIR) youtube.com |
| 7 | Carboxyaminoimidazole ribonucleotide (CAIR) | SAICAR synthetase | Aspartate, ATP | 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR) researchgate.net |
| 8 | 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR) | Adenylosuccinate lyase | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) researchgate.net | |
| 9 | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | AICAR transformylase | N¹⁰-formyltetrahydrofolate | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) researchgate.net |
| 10 | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | IMP cyclohydrolase | Inosine-5'-monophosphate (IMP) nih.gov |
Regulatory Mechanisms Governing De Novo Pathway Flux
The de novo synthesis of purine nucleotides is a metabolically expensive process, and as such, it is tightly regulated to maintain appropriate intracellular levels of purine nucleotides. frontiersin.org The primary regulatory strategy is feedback inhibition by the final products of the pathway. prolekare.czlibretexts.org
There are several key points of regulation:
PRPP Synthetase: As mentioned, this enzyme is inhibited by purine ribonucleotides (ADP and GDP). wikipedia.org
Glutamine-PRPP Amidotransferase: This enzyme catalyzes the committed step and is a major site of regulation. It is subject to feedback inhibition by the end-products IMP, AMP, and GMP. youtube.comlibretexts.org The enzyme is synergistically inhibited when both AMP and GMP are present. libretexts.org
IMP Branch Point: IMP is the precursor for both AMP and GMP. The flux of IMP into either the AMP or GMP branch is regulated by the end products of those specific branches. nih.govnih.gov
Adenylosuccinate synthetase , the first enzyme in the conversion of IMP to AMP, is inhibited by its product, AMP. columbia.edulibretexts.org This reaction requires GTP for energy. libretexts.org
IMP dehydrogenase (IMPDH) , the rate-limiting enzyme in the synthesis of GMP from IMP, is competitively inhibited by its ultimate product, GMP. libretexts.orgresearchgate.netnih.gov This reaction requires ATP for energy. libretexts.org
This reciprocal control mechanism ensures a balanced production of adenine (B156593) and guanine (B1146940) nucleotides. libretexts.orgnih.gov For example, a high level of ATP will inhibit the AMP branch and direct IMP towards GMP synthesis, while a high level of GTP will stimulate AMP synthesis. libretexts.org
Comparative Analysis of De Novo Pathways Across Diverse Organisms
The de novo biosynthesis of inosine-5'-monophosphate (IMP) is a fundamental metabolic pathway essential for all forms of life, providing the primary precursor for purine nucleotides. frontiersin.orgebi.ac.uk This intricate process involves the stepwise assembly of a purine ring on a ribose-5-phosphate scaffold, ultimately yielding IMP. frontiersin.orgebi.ac.uk While the core sequence of eleven enzymatic steps converting 5-phosphoribosyl-1-pyrophosphate (PRPP) to IMP is largely conserved, significant variations exist in the organization, enzymes, and regulation of this pathway across the three domains of life: Bacteria, Archaea, and Eukaryota. frontiersin.orgnih.govnih.gov
A comparative genomic analysis reveals that while the fundamental biochemical reactions are maintained, the enzymes catalyzing these steps and the genetic organization show remarkable diversity. nih.govresearchgate.net These differences reflect distinct evolutionary strategies for optimizing metabolic efficiency and regulation in response to diverse cellular demands and environments.
Key Variations Across Domains:
Bacteria: A prominent feature in many bacterial species is the trend of gene fusion, where two or more genes encoding enzymes for consecutive steps in the pathway are merged into a single gene. nih.govresearchgate.net This arrangement can enhance metabolic flux by co-localizing catalytic activities. The last two steps of the pathway, in particular, show notable variation, with some bacteria utilizing enzymes like PurO and PurV, which were once considered unique to Archaea. oup.com
Archaea: The de novo purine synthesis pathway in Archaea is considerably more variable and less understood than in the other domains. nih.govnih.gov Many archaeal species appear to lack genes for certain canonical enzymes, suggesting the existence of undiscovered, non-homologous enzymes (analogs) that perform the same function. nih.govnih.gov The distribution of purine biosynthesis genes is often patchy, likely resulting from horizontal gene transfer, gene duplication, and gene loss events. nih.govresearchgate.net For instance, the synthesis of formylglycinamidine ribonucleotide (FGAM) can be catalyzed by a single large enzyme (lgPurL) or a complex of three smaller proteins (smPurL, PurS, and PurQ). nih.gov Furthermore, enzymes like PurP and PurO, which are analogous to domains of the bacterial and eukaryotic PurH enzyme, are found in Archaea, highlighting the mosaic nature of their metabolic pathways. oup.com
Eukaryota: Eukaryotic organisms exhibit the most significant degree of gene fusion. nih.govresearchgate.net In vertebrates, for example, the ten-step pathway is catalyzed by only six enzymes, several of which are multifunctional. nih.gov This includes a trifunctional enzyme (TrifGART) that catalyzes steps 2, 3, and 5, and a bifunctional enzyme (PAICS) responsible for steps 6 and 7. frontiersin.org This extensive fusion is thought to increase pathway efficiency and facilitate substrate channeling. nih.gov In humans and other mammals, this organization is taken a step further with the formation of a dynamic, multi-enzyme complex known as the "purinosome," a reversible structure that assembles to meet high demands for purines and disassembles when the need subsides. frontiersin.orgnih.gov
The following data tables provide a detailed comparison of the enzymes and organizational strategies for de novo IMP biosynthesis across the three domains of life.
Interactive Data Table: Enzyme Distribution in De Novo IMP Biosynthesis
This table details the enzymes responsible for each step of the de novo IMP synthesis pathway, highlighting the differences across Bacteria, Archaea, and Eukaryota.
| Step | Reaction | Bacteria | Archaea | Eukaryota |
| 1 | PRPP → 5-Phosphoribosylamine | PurF (Amidophosphoribosyltransferase) | PurF | PurF |
| 2 | 5-Phosphoribosylamine → GAR | PurD (GAR synthetase) | PurD | GARS (Part of trifunctional protein) |
| 3 | GAR → FGAR | PurN (GAR transformylase) | PurN or PurT (analog) | GART (Part of trifunctional protein) |
| 4 | FGAR → FGAM | PurL (FGAM synthetase) | PurL (or PurS/PurQ complex) | PFAS (FGAM synthetase) |
| 5 | FGAM → AIR | PurM (AIR synthetase) | PurM | AIRS (Part of trifunctional protein) |
| 6 | AIR → CAIR | PurK (AIR carboxylase) | PurK or PurE (analogs) | CAIRS (Part of bifunctional protein) |
| 7 | CAIR → SAICAR | PurC (SAICAR synthetase) | PurC | SAICARS (Part of bifunctional protein) |
| 8 | SAICAR → AICAR | PurB (Adenylosuccinate lyase) | PurB | ADSL (Adenylosuccinate lyase) |
| 9 | AICAR → FAICAR | PurH (AICAR transformylase domain) | PurH or PurP (analog) | ATIC (Bifunctional protein) |
| 10 | FAICAR → IMP | PurH (IMP cyclohydrolase domain) | PurH or PurO (analog) | ATIC (Bifunctional protein) |
Note: Enzyme names (e.g., GARS, GART) in eukaryotes often refer to the specific domain within a larger multifunctional protein.
Interactive Data Table: Gene Fusion and Pathway Organization
This table compares the organizational strategies of the de novo purine biosynthesis pathway, specifically focusing on the prevalence of multifunctional enzymes created by gene fusion.
| Domain | Primary Organizational Strategy | Key Multifunctional Enzymes | Supramolecular Structures |
| Bacteria | Mostly monofunctional enzymes; some gene fusions present. researchgate.net | Fusions of purE-purK and purC-purB observed in some species. | Not widely reported. |
| Archaea | Highly variable; mostly monofunctional enzymes, some non-homologous replacements. nih.govnih.gov | Less common than in other domains. | Not reported. |
| Eukaryota | Extensive gene fusion leading to multifunctional proteins. frontiersin.orgnih.gov | TrifGART: Combines GARS (step 2), GART (step 3), and AIRS (step 5). frontiersin.orgPAICS: Combines CAIRS (step 6) and SAICARS (step 7). frontiersin.orgATIC: Combines AICAR transformylase (step 9) and IMP cyclohydrolase (step 10). | Purinosome: A transient, multi-enzyme complex observed in mammalian cells. nih.gov |
Metabolic Interconversions and Salvage Pathways Involving Inosine 5 Monophosphate
Conversion of Inosine-5'-Monophosphate to Adenosine (B11128) Monophosphate (AMP)
The synthesis of AMP from IMP is a two-step process that introduces an amino group at the C-6 position of the purine (B94841) ring. This conversion is crucial for maintaining the cellular pool of adenine (B156593) nucleotides.
Adenylosuccinate Synthetase Activity and Specificity
The first committed step in the conversion of IMP to AMP is catalyzed by the enzyme adenylosuccinate synthetase . ebi.ac.uk This enzyme facilitates the condensation of IMP with the amino acid L-aspartate. The reaction is energetically driven by the hydrolysis of Guanosine (B1672433) Triphosphate (GTP) to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi). ebi.ac.uknih.gov The use of GTP instead of ATP for this reaction is a key regulatory feature, ensuring a balance in the synthesis of adenine and guanine (B1146940) nucleotides.
The mechanism of adenylosuccinate synthetase involves the formation of a transient intermediate, 6-phosphoryl-IMP. wikipedia.org The enzyme first catalyzes the transfer of the gamma-phosphoryl group from GTP to the 6-oxo group of IMP. Subsequently, the amino group of aspartate attacks this phosphorylated intermediate, displacing the phosphate and forming adenylosuccinate. researchgate.netacs.org Adenylosuccinate synthetase exhibits high specificity for its substrates, IMP and aspartate, and its activity is allosterically inhibited by the final product of the pathway, AMP, providing a classic example of feedback inhibition. nih.gov In vertebrates, two isozymes of adenylosuccinate synthetase exist, one primarily involved in de novo purine biosynthesis and the other participating in the purine nucleotide cycle. ebi.ac.uk
Adenylosuccinate Lyase Function in Fumarate (B1241708) Generation
The second and final step in the synthesis of AMP from the adenylosuccinate intermediate is catalyzed by adenylosuccinate lyase (also known as adenylosuccinase). acs.org This enzyme cleaves the carbon-nitrogen bond between the purine ring and the succinyl group of adenylosuccinate, releasing fumarate and leaving the amino group attached to the purine ring, thereby forming AMP. acs.orgresearchgate.net
The reaction proceeds via a β-elimination mechanism, specifically an E1cb (Elimination, Unimolecular, conjugate Base) reaction. acs.org This involves the abstraction of a proton from the β-carbon of the succinyl moiety by a basic residue in the active site, leading to the formation of a carbanion intermediate. This is followed by the cleavage of the C-N bond, with a catalytic acid donating a proton to the departing nitrogen atom. wikipedia.org Adenylosuccinate lyase is a homotetrameric enzyme and is notable for its dual activity, as it also catalyzes a similar reaction earlier in the de novo purine synthesis pathway, the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and fumarate. wikipedia.orgbiorxiv.org
Conversion of Inosine-5'-Monophosphate to Guanosine Monophosphate (GMP)
The pathway from IMP to GMP also comprises two enzymatic steps, which involve an oxidation reaction followed by an amination.
Inosine-5'-monophosphate Dehydrogenase (IMPDH) Catalysis of Xanthosine (B1684192) Monophosphate (XMP) Formation
The first and rate-limiting step in the synthesis of GMP from IMP is the oxidation of IMP to Xanthosine Monophosphate (XMP) . This reaction is catalyzed by the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) . wikipedia.orgmdpi.com The reaction is an NAD+-dependent oxidation, where IMP is oxidized at the C2 position of the purine ring, and NAD+ is reduced to NADH. wikipedia.org
IMPDH is a tetrameric enzyme, with each monomer containing a catalytic domain and a regulatory subdomain. researchgate.netwikipedia.org The catalytic mechanism involves a covalent intermediate. nih.govwikipedia.org A conserved cysteine residue in the active site attacks the C2 position of the purine ring of IMP. wikipedia.org This is followed by a hydride transfer from the C2 position to NAD+, forming NADH and an enzyme-bound XMP intermediate (E-XMP*). wikipedia.orgresearchgate.net This intermediate is then hydrolyzed to release XMP. wikipedia.org There are two isoforms of IMPDH in humans, IMPDH1 and IMPDH2, which share a high degree of sequence identity. mdpi.com
GMP Synthase Action in Amination
The final step in GMP synthesis is the conversion of XMP to GMP, a reaction catalyzed by GMP synthase . wikipedia.org This enzyme introduces an amino group at the C2 position of the purine ring of XMP. The nitrogen for this amination is derived from the amide group of glutamine. ebi.ac.uknih.gov The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). nih.gov
GMP synthase is a multi-domain enzyme with two distinct catalytic sites: a glutaminase (B10826351) (GATase) domain and a synthetase (ATPPase) domain. researchgate.netnih.gov The GATase domain hydrolyzes glutamine to glutamate (B1630785) and ammonia (B1221849). nih.gov This ammonia is then channeled through the interior of the enzyme to the synthetase domain. biorxiv.orgnih.gov In the synthetase domain, XMP is first activated by reacting with ATP to form an adenyl-XMP intermediate. nih.govacs.org The channeled ammonia then attacks this intermediate, displacing AMP and forming GMP. ebi.ac.ukbiorxiv.org This intricate mechanism of substrate channeling ensures that the highly reactive ammonia is efficiently delivered to the site of synthesis without being released into the cellular environment. nih.govacs.org
Purine Salvage Pathways for Inosine-5'-Monophosphate Generation
In addition to de novo synthesis, cells can also generate IMP through purine salvage pathways, which recycle purine bases and nucleosides derived from the breakdown of nucleic acids. This is a more energy-efficient process compared to de novo synthesis. microbenotes.comnih.gov
The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . wikipedia.orgresearchgate.net This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base hypoxanthine, forming IMP and releasing pyrophosphate. wikipedia.orgdoccheck.com The reaction mechanism of HGPRT is sequential, with PRPP binding to the enzyme first, followed by the purine base. acs.org HGPRT can also salvage guanine to form GMP. wikipedia.orgresearchgate.net
Another enzyme involved in purine salvage is adenine phosphoribosyltransferase (APRT), which salvages adenine to form AMP. researchgate.net Furthermore, circulating inosine (B1671953) can be taken up by cells and converted to IMP. nih.gov This highlights the importance of both intracellular and extracellular sources for maintaining the cellular purine nucleotide pools.
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Adenylosuccinate Synthetase | Inosine-5'-Monophosphate, L-Aspartate, GTP | Adenylosuccinate, GDP, Pi | AMP Synthesis |
| Adenylosuccinate Lyase | Adenylosuccinate | Adenosine Monophosphate, Fumarate | AMP Synthesis |
| Inosine-5'-monophosphate Dehydrogenase | Inosine-5'-Monophosphate, NAD+, H2O | Xanthosine Monophosphate, NADH, H+ | GMP Synthesis |
| GMP Synthase | Xanthosine Monophosphate, Glutamine, ATP, H2O | Guanosine Monophosphate, Glutamate, AMP, PPi | GMP Synthesis |
| Hypoxanthine-guanine phosphoribosyltransferase | Hypoxanthine, PRPP | Inosine-5'-Monophosphate, PPi | Purine Salvage |
| Hypoxanthine-guanine phosphoribosyltransferase | Guanine, PRPP | Guanosine Monophosphate, PPi | Purine Salvage |
| Adenine phosphoribosyltransferase | Adenine, PRPP | Adenosine Monophosphate, PPi | Purine Salvage |
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Mechanisms
Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a critical enzyme in the purine salvage pathway. wikipedia.org It plays a pivotal role in recycling purine bases from the degradation of nucleic acids, thereby conserving energy that would otherwise be spent on de novo synthesis. rcsb.orgnih.gov HGPRTase catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). wikipedia.orgresearchgate.net This reaction involves the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base. wikipedia.org
The kinetic mechanism of human HGPRTase is a sequential process. In the forward reaction, the binding of PRPP to the enzyme precedes the binding of the purine base (hypoxanthine or guanine). acs.orgnih.gov Following the chemical transfer of the phosphoribosyl group, which is a rapid step, the product pyrophosphate (PPi) is released, followed by the slower release of the nucleotide monophosphate (IMP or GMP), which is the rate-limiting step in the process. rcsb.orgacs.orgnih.gov The reverse reaction, pyrophosphorolysis of IMP, also occurs sequentially, with IMP binding first. acs.orgnih.gov
A deficiency in HGPRTase activity leads to an accumulation of its substrates, hypoxanthine and guanine. virginia.edunih.gov These excess purine bases are subsequently catabolized into uric acid, leading to hyperuricemia, a hallmark of conditions like Lesch-Nyhan syndrome and certain forms of gout. rcsb.orgvirginia.edunih.gov The lack of IMP and GMP formation also reduces feedback inhibition on de novo purine synthesis, further increasing the production of purines and consequently uric acid. nih.gov
| Enzyme | Substrates | Products | Function |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Hypoxanthine, Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Inosine-5'-monophosphate (IMP), Guanosine-5'-monophosphate (B10773721) (GMP), Pyrophosphate (PPi) | Salvages purine bases by converting them back into nucleotides. wikipedia.orgresearchgate.net |
Recycling of Purine Nucleobases and Nucleosides
The recycling of purine nucleobases and nucleosides, known as the purine salvage pathway, is an essential metabolic process for reusing components from the breakdown of DNA and RNA. rcsb.orgyoutube.com This pathway is significantly more energy-efficient than de novo purine synthesis. nih.govnih.gov Tissues with limited or no de novo synthesis capabilities, such as the brain, rely heavily on these salvage pathways to maintain their nucleotide pools. utah.eduphysiology.org
The core of this recycling process involves two key enzymes: HGPRTase and adenine phosphoribosyltransferase (APRT). wikipedia.org While HGPRTase salvages hypoxanthine and guanine to form IMP and GMP microbenotes.comyoutube.com, APRT recycles adenine to produce adenosine monophosphate (AMP). wikipedia.org The breakdown of nucleic acids releases free purine bases and nucleosides. youtube.com For instance, AMP can be deaminated to IMP, which is then hydrolyzed to inosine and subsequently to hypoxanthine. utah.edu This hypoxanthine can then be salvaged by HGPRTase to regenerate IMP. microbenotes.com Similarly, guanine released from guanosine is recycled back to GMP by the same enzyme. youtube.comyoutube.com This continuous recycling is crucial for maintaining cellular homeostasis of purine nucleotides. droracle.aiscience.gov
| Pathway | Key Enzymes | Precursors | Products | Significance |
| Purine Salvage Pathway | HGPRTase, APRT | Hypoxanthine, Guanine, Adenine, Nucleosides | IMP, GMP, AMP | Energy conservation, nucleotide pool maintenance in tissues with low de novo synthesis. rcsb.orgnih.gov |
The Purine Nucleotide Cycle and Its Role in IMP Interconversion
The purine nucleotide cycle is a metabolic pathway primarily active in skeletal muscle, with roles also identified in the kidney and brain. nih.gov It involves the interconversion of purine nucleotides and is composed of three key enzymatic reactions that cycle between AMP and IMP. nih.govwikipedia.org
The cycle's steps are as follows:
Deamination of AMP to IMP : This is catalyzed by AMP deaminase, which converts adenosine monophosphate (AMP) to inosine monophosphate (IMP) and releases an ammonia molecule. wikipedia.orgyoutube.com
Conversion of IMP to Adenylosuccinate : Adenylosuccinate synthetase utilizes guanosine triphosphate (GTP) and the amino acid aspartate to convert IMP into adenylosuccinate. nih.govwayground.com
Formation of AMP from Adenylosuccinate : Adenylosuccinate lyase cleaves adenylosuccinate to form AMP and fumarate. nih.gov
This cycle is particularly important during intense exercise. The deamination of AMP to IMP helps to drive the myokinase reaction (2 ADP ↔ ATP + AMP) forward by removing one of its products, thus aiding in the regeneration of ATP. nih.gov The fumarate produced in the cycle is an intermediate of the Krebs cycle, replenishing its intermediates (anaplerosis) and thereby enhancing aerobic energy production. wikipedia.orgnih.gov The cycle also plays a role in cellular energy balance by helping to maintain a high ATP/AMP ratio. oup.com
IMP is the central branching point from which both AMP and GMP are synthesized, allowing cells to regulate the production of these crucial purine nucleotides according to their metabolic needs. droracle.ailibretexts.org The conversion of IMP to GMP is a two-step process initiated by IMP dehydrogenase. droracle.ai
| Cycle | Enzymes | Key Intermediates | Primary Function in Muscle |
| Purine Nucleotide Cycle | AMP deaminase, Adenylosuccinate synthetase, Adenylosuccinate lyase | AMP, IMP, Adenylosuccinate | ATP regeneration, anaplerosis of the Krebs cycle, regulation of adenine nucleotide levels. nih.govwikipedia.org |
Catabolism and Degradation of Inosine 5 Monophosphate
Enzymatic Hydrolysis to Inosine (B1671953)
The initial step in the catabolism of IMP is its conversion to the nucleoside inosine. This reaction is primarily catalyzed by a class of enzymes known as 5'-nucleotidases (EC 3.1.3.5). nih.govwikipedia.org These enzymes facilitate the hydrolysis of the phosphate (B84403) group from the 5' carbon of the ribose sugar in IMP, yielding inosine and an inorganic phosphate molecule. nih.govreactome.org
Inosine-5'-monophosphate + H₂O → Inosine + Phosphate
This dephosphorylation is a crucial regulatory point in purine (B94841) metabolism, directing the flow of purine intermediates toward either salvage pathways for reuse or catabolism for degradation and excretion. researchgate.netnih.gov
Table 1: Key Enzymes in the Hydrolysis of IMP to Inosine
| Enzyme Name | EC Number | Cellular Location | Function |
| 5'-Nucleotidase | 3.1.3.5 | Cytosol, Cell Membrane | Catalyzes the hydrolytic dephosphorylation of 5'-ribonucleotides to nucleosides. nih.gov |
| Cytosolic 5'-nucleotidase II (cN-II) | 3.1.3.5 | Cytosol | Hydrolyzes purine monophosphates, including IMP, to their corresponding nucleosides. nih.gov |
| IMP-specific 5'-nucleotidase | 3.1.3.5 | Cytosol (in yeast) | Specifically catalyzes the degradation of IMP to inosine. researchgate.net |
Further Breakdown to Hypoxanthine (B114508) and Xanthine (B1682287)
Following its formation, inosine is further metabolized in the purine degradation pathway. The next step involves the cleavage of the glycosidic bond in inosine to release the purine base, hypoxanthine, and ribose-1-phosphate. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP), also known as inosine phosphorylase (EC 2.4.2.1). wikipedia.orgreactome.orgtaylorandfrancis.com The reaction is reversible and requires the presence of inorganic phosphate. nih.govebi.ac.uk
Inosine + Phosphate ⇌ Hypoxanthine + α-D-ribose 1-phosphate wikipedia.orgebi.ac.uk
Hypoxanthine, the purine base released from inosine, is then oxidized to xanthine. wikipedia.orgresearchgate.net This oxidation is carried out by the enzyme xanthine oxidase (EC 1.17.3.2), a complex enzyme that can also exist as xanthine dehydrogenase. wikipedia.orgnih.gov Xanthine oxidase catalyzes the hydroxylation of hypoxanthine at the C-2 position. wikipedia.orgutah.edu
Hypoxanthine + H₂O + O₂ → Xanthine + H₂O₂ wikipedia.org
This same enzyme, xanthine oxidase, is responsible for the subsequent oxidation of xanthine to the final product of the pathway in humans. wikipedia.orgyoutube.com
Table 2: Enzymatic Conversions from Inosine to Xanthine
| Step | Substrate | Enzyme | Product(s) | EC Number |
| 1 | Inosine | Purine Nucleoside Phosphorylase | Hypoxanthine, Ribose-1-phosphate | 2.4.2.1 wikipedia.org |
| 2 | Hypoxanthine | Xanthine Oxidase | Xanthine, Hydrogen peroxide | 1.17.3.2 wikipedia.org |
Terminal Products of Purine Catabolism in Biological Systems
The final product of purine catabolism varies significantly among different species, reflecting evolutionary adaptations in nitrogenous waste excretion. nih.govresearchgate.net
In humans and other primates, the catabolic pathway terminates with the formation of uric acid. reactome.orgutah.edufiveable.me Xanthine oxidase catalyzes its final reaction, the oxidation of xanthine to uric acid. wikipedia.orgyoutube.com Due to a genetic mutation that silenced the gene for the enzyme uricase (urate oxidase), humans cannot break down uric acid further. fiveable.memdpi.com Uric acid is then excreted primarily through the kidneys into the urine. utah.eduyoutube.com
Xanthine + H₂O + O₂ → Uric Acid + H₂O₂ wikipedia.org
In most other mammals, the pathway continues beyond uric acid. nih.govfiveable.me They possess the enzyme uricase (EC 1.7.3.3), which oxidizes uric acid to the more soluble compound, allantoin (B1664786). fiveable.menih.govyoutube.com Allantoin is the principal excretory product in these animals. nih.govresearchgate.net
The degradation can proceed even further in other organisms. For example, many bony fish metabolize allantoin to allantoic acid, which is then excreted. fiveable.meyoutube.com Some marine invertebrates, such as crustaceans, can further break down these products into ammonia (B1221849) and carbon dioxide, which are then excreted. utah.eduyoutube.com In many plants, purines are degraded via allantoin and allantoate (B10759256) to ammonia and carbon dioxide. nih.gov
Table 3: Terminal Products of Purine Catabolism in Various Organisms
| Organism Group | Key Enzyme(s) | Terminal Product(s) |
| Humans & Primates | Xanthine Oxidase | Uric Acid reactome.orgfiveable.me |
| Most other Mammals | Uricase (Urate Oxidase) | Allantoin nih.govfiveable.me |
| Bony Fish | Allantoinase, Allantoicase | Allantoic Acid, Urea (B33335), Glyoxylate fiveable.meyoutube.com |
| Marine Invertebrates | Urease | Ammonia, Carbon Dioxide youtube.com |
| Plants | Uricase, Allantoinase, etc. | Ammonia, Carbon Dioxide nih.gov |
Enzymology and Structural Biology of Inosine 5 Monophosphate Metabolizing Enzymes
Inosine-5'-monophosphate Dehydrogenase (IMPDH)
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the first committed and rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.gov It facilitates the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (B1605901) (XMP). wikipedia.orgnih.gov This function makes IMPDH a key regulator of the intracellular guanine nucleotide pool, which is essential for DNA and RNA synthesis, signal transduction, and other processes vital for cell proliferation. wikipedia.org
Detailed Catalytic Mechanism and Kinetic Characteristics
The catalytic cycle of IMPDH is a fascinating process involving two distinct chemical transformations within a single active site: a redox reaction followed by a hydrolysis reaction. nih.govnih.gov
The mechanism proceeds as follows:
Redox Reaction : The process begins with the binding of IMP to the active site. A conserved cysteine residue then attacks the C2 position of the purine ring of IMP. wikipedia.org A hydride ion is subsequently transferred from this position to NAD⁺, resulting in the formation of NADH and a covalent enzyme-intermediate, E-XMP*. wikipedia.orgnih.gov
Hydrolysis Reaction : Following the redox step, NADH dissociates from the enzyme. wikipedia.org This dissociation allows a mobile "flap" region of the active site to move, bringing a conserved catalytic dyad of arginine and threonine residues into the now-vacant NAD⁺ binding site. wikipedia.org The arginine residue is believed to function as a general base, activating a water molecule for the subsequent hydrolysis of the E-XMP* intermediate. wikipedia.org This final step releases XMP from the enzyme, completing the catalytic cycle. nih.govnih.gov
The enzyme toggles between an "open" conformation, which is required for the initial dehydrogenase reaction, and a "closed" conformation that facilitates the hydrolysis step. nih.gov The movement of the mobile flap into the NAD⁺ site is the key event that switches the enzyme between these two catalytic states. nih.gov
Kinetic studies on various IMPDH orthologs have revealed differences in their dynamic properties and kinetic mechanisms. For instance, pre-steady-state kinetic analyses of IMPDH from Cryptosporidium parvum (CpIMPDH) and human IMPDH type 2 (hIMPDH2) show significant differences in both the dehydrogenase and hydrolase reaction steps, reflecting the structural divergence of their active sites. nih.gov Despite these differences, the catalytic power of both conformations appears to be similar across different species, suggesting the flap's primary role is to set the stage for catalysis rather than actively participating in the chemical transformation. nih.gov
| Enzyme | Substrate | K₀.₅ (µM) | nH | Kₘ, NAD⁺ (µM) |
| MsmIMPDH | IMP | 139 ± 4 | 2.1 ± 0.1 | 800 ± 17 |
This table presents kinetic parameters for Mycobacterium smegmatis IMPDH (MsmIMPDH), showing cooperative binding for the IMP substrate (indicated by the Hill coefficient, nH > 1) and Michaelis-Menten kinetics for the NAD⁺ co-factor. nih.gov
Structural Organization: Catalytic and Bateman Domains, Oligomeric States
The canonical monomeric form of IMPDH has a molecular weight of approximately 55 kDa and is typically composed of 400-500 amino acid residues. wikipedia.org The structure is evolutionarily conserved and consists of two primary domains: a catalytic domain and a regulatory Bateman domain. nih.gov
Catalytic Domain : This core domain possesses a classic (β/α)₈ barrel, or TIM barrel, fold. nih.gov It houses the active site where the chemical conversion of IMP to XMP occurs. nih.gov
Bateman Domain : This regulatory domain is composed of two cystathionine (B15957) β-synthase (CBS) motifs and is inserted within a loop of the catalytic domain. nih.govnih.gov Bateman domains are known to function as allosteric modules, sensing the cellular energy status by binding to different molecules, thereby regulating the enzyme's function. nih.gov
In solution, IMPDH monomers assemble into functional oligomers. While initially described as tetramers, further evidence has validated the existence of octameric forms. wikipedia.org These homotetramers can dimerize to form octamers, and under certain cellular conditions, these octamers can further assemble into larger, filamentous polymers known as cytoophidia. researchgate.netresearchgate.net This higher-order assembly is another layer of regulation for the enzyme's activity. nih.gov
Allosteric Regulation and Active Site Dynamics
The activity of IMPDH is intricately controlled through allosteric regulation, primarily mediated by the Bateman domain. This domain contains nucleotide-binding sites that allow the enzyme to respond to the cellular concentrations of adenine (B156593) and guanine nucleotides, such as ATP and GTP. nih.govresearchgate.net
Conformational States : IMPDH exists in at least two key conformational states: an active "extended" state and an inactive "compressed" state. nih.govnih.gov The binding of allosteric effectors to the Bateman domain controls the equilibrium between these states. nih.gov
ATP as an Activator : ATP binding to the Bateman domains generally promotes the extended, active conformation. nih.gov In mycobacterial IMPDH, for example, the binding of ATP is crucial for allosteric regulation. nih.gov
GTP as an Inhibitor : Conversely, GTP acts as an allosteric inhibitor. nih.govnih.gov It binds to the regulatory domains and stabilizes the compressed conformation. nih.gov This compression induces a change in the catalytic domain that occludes the IMP substrate from binding to the active site, thereby inhibiting the enzyme. nih.govresearchgate.net
Active Site Dynamics : The dynamic movement of a flexible flap loop is a critical feature of the active site. nih.govnih.gov In the inhibited state, the conformation of this flap prevents substrate binding. researchgate.net The binding of ligands perturbs the equilibrium between different structural forms of the enzyme, a key feature of its allosteric mechanism. acs.org
Isozymic Forms (e.g., IMPDH1, IMPDH2) and Functional Diversification
Humans and other vertebrates express two distinct isozymes of IMPDH, encoded by separate genes: IMPDH1 and IMPDH2. wikipedia.orgnih.gov
Sequence and Structure : The two isoforms share a high degree of similarity, with 84% identity in their amino acid sequences, and have very similar kinetic properties in vitro. wikipedia.orgplos.org Both isoforms are composed of 514 amino acids. wikipedia.org
Expression and Function : Despite their similarity, the two isozymes have distinct physiological roles, largely dictated by their differential expression patterns. nih.gov
IMPDH1 is typically expressed constitutively at low levels in most tissues and is considered to play a "housekeeping" role. wikipedia.orgnih.gov It is the predominant isoform in the retina, spleen, and peripheral blood leukocytes. wikipedia.orgnih.gov
IMPDH2 is the isoform that is generally upregulated in rapidly proliferating cells, including neoplastic tissues and developing tissues. wikipedia.orgnih.gov Its expression is closely linked to the increased demand for guanine nucleotides during cell division. nih.gov
Disease Association : The functional diversification of the isozymes is highlighted by their association with different genetic diseases. Mutations in IMPDH1 are linked to retinal degeneration disorders like retinitis pigmentosa. nih.govresearchgate.net In contrast, mutations in IMPDH2 are associated with neurodevelopmental disorders. nih.govresearchgate.net This suggests that dysregulation of either isozyme disrupts the delicate balance of purine pools in specific tissues, leading to distinct pathologies. nih.gov Studies have shown that some disease-causing mutations in both isoforms disrupt the allosteric feedback inhibition by GTP. nih.gov
Molecular Mechanisms of Other Key Enzymes in IMP Metabolism
While IMPDH channels IMP towards guanine nucleotides, other enzymes direct it towards the synthesis of adenine nucleotides.
Adenylosuccinate Synthetase
Adenylosuccinate synthetase (AdSS) is a ligase family enzyme that catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from IMP. proteopedia.org It carries out the GTP-dependent conversion of IMP and aspartic acid to adenylosuccinate (also known as S-AMP). proteopedia.orgwikipedia.org
The reaction proceeds via a two-step mechanism:
Phosphorylation of IMP : The reaction is initiated by the transfer of the gamma-phosphoryl group from GTP to the 6-keto oxygen of IMP. proteopedia.orgnih.gov This creates a highly reactive 6-phosphoryl-IMP intermediate. nih.gov This step requires the presence of Mg²⁺. proteopedia.org
Displacement by Aspartate : The 6-phosphoryl group is then displaced by the amino group of an aspartate molecule, yielding adenylosuccinate. proteopedia.org
AdSS is a homodimer, with each monomer consisting of a central beta-sheet of 10 strands, 11 alpha-helices, and several smaller secondary structures. proteopedia.orgwikipedia.org The binding of substrates induces conformational changes that prepare the active site for catalysis. proteopedia.org The enzyme is subject to feedback inhibition by its ultimate product, AMP, as well as by adenylosuccinate itself. proteopedia.org
| Enzyme | Function | Substrates | Products |
| Adenylosuccinate Synthetase | First committed step in AMP synthesis from IMP | IMP, Aspartate, GTP | Adenylosuccinate, GDP, Pi |
This table summarizes the key reaction catalyzed by Adenylosuccinate Synthetase. proteopedia.orgwikipedia.org
GMP Synthase
GMP Synthase (Guanosine Monophosphate Synthetase) is a critical enzyme in the de novo synthesis of purine nucleotides, operating at a key juncture after the formation of IMP. wikipedia.org IMP serves as the branch-point metabolite in this pathway, from which the synthesis of either guanine or adenine nucleotides diverges. wikipedia.org
The synthesis of guanosine (B1672433) monophosphate (GMP) from IMP is a two-step process. First, IMP is converted to xanthosine (B1684192) monophosphate (XMP) by the enzyme IMP dehydrogenase. Following this, GMP synthase catalyzes the final step: the ATP-dependent amination of XMP to form GMP. wikipedia.orgprospecbio.com The reaction involves the hydrolysis of glutamine to provide the amino group. wikipedia.org
Structurally, GMP synthase is a homodimer. prospecbio.com Each monomer contains a glutamine amidotransferase (GAT) domain, which is responsible for hydrolyzing glutamine, and a synthetase domain that facilitates the addition of the nitrogen to the XMP acceptor substrate. wikipedia.orgprospecbio.com The synthetase domain features an ATP pyrophosphatase domain with a P-loop motif that specifically binds ATP, ensuring the energy requirement for the reaction is met. wikipedia.org
| Enzyme Details: GMP Synthase | |
| Systematic Name | Xanthosine-5'-phosphate:L-glutamine amido-ligase (AMP-forming) |
| EC Number | 6.3.5.2 |
| Substrates | ATP, Xanthosine 5'-phosphate, L-glutamine, H₂O wikipedia.org |
| Products | AMP, Diphosphate (B83284), GMP, L-glutamate wikipedia.org |
| Role in IMP Metabolism | Catalyzes the final step in the conversion of the IMP-derivative (XMP) to GMP. wikipedia.org |
AMP Deaminase
AMP Deaminase is an enzyme that plays a pivotal role in the purine nucleotide cycle by catalyzing the irreversible deamination of adenosine monophosphate (AMP) to produce inosine (B1671953) monophosphate (IMP), releasing an ammonia (B1221849) molecule in the process. wikipedia.org This function is crucial for maintaining cellular energy homeostasis, particularly in skeletal muscle during intense exercise. wikipedia.orgifremer.fr
In humans, three genes encode for different isoforms with tissue-specific expression: AMPD1 (muscle), AMPD2 (liver), and AMPD3 (erythrocyte). wikipedia.org AMPD1 is the predominant isoform in skeletal muscle, and its deficiency is a common cause of metabolic myopathy. wikipedia.org The enzyme's activity is subject to regulation; high potassium concentrations lead to regulation by ATP and ADP through a "Km-type" mechanism. wikipedia.org
From a structural standpoint, studies on AMP deaminase from Helix pomatia (HPAMPD) provide insight into substrate specificity. This enzyme has evolved specific structural features to interact with the 5'-monophosphate group of AMP, a characteristic of nucleotide deaminases. nih.gov These features include polar and charged residues located in three key structural elements that create a binding pocket for the phosphate (B84403) group, distinguishing it from deaminases that act on nucleosides like adenosine. nih.gov Research in aquatic species has also identified the AMPD1 gene as the decisive factor in the formation of IMP, which is a significant contributor to the umami flavor in fish. nih.gov
| Enzyme Details: AMP Deaminase | |
| Systematic Name | AMP aminohydrolase |
| EC Number | 3.5.4.6 |
| Substrates | Adenosine 5'-monophosphate (AMP), H₂O |
| Products | Inosine 5'-monophosphate (IMP), Ammonia (NH₃) wikipedia.org |
| Role in IMP Metabolism | Directly converts AMP to IMP as part of the purine nucleotide cycle. wikipedia.org |
Ribose-Phosphate Pyrophosphokinase
Ribose-Phosphate Pyrophosphokinase, also known as phosphoribosyl pyrophosphate (PRPP) synthetase, is a fundamental enzyme that links the pentose (B10789219) phosphate pathway to the biosynthesis of purines and pyrimidines. wikipedia.org It catalyzes the conversion of ribose-5-phosphate (B1218738) (R5P) and ATP into phosphoribosyl pyrophosphate (PRPP) and AMP. wikipedia.org
PRPP is an essential substrate for the de novo synthesis of purine nucleotides, a pathway that culminates in the production of IMP. wikipedia.org Therefore, Ribose-Phosphate Pyrophosphokinase functions at a crucial upstream point, providing the activated ribose unit required for the assembly of the purine ring. The enzyme's reaction mechanism involves the transfer of a diphosphoryl group from Mg-ATP to ribose 5-phosphate. wikipedia.org
The active enzyme is a hexamer composed of three homodimers. wikipedia.org Each subunit consists of a central five-stranded parallel beta-sheet flanked by alpha-helices, forming the catalytic site that binds both ATP and R5P. wikipedia.org There are three human isoforms of the enzyme, and the genes encoding them are located on the X chromosome. wikipedia.org
| Enzyme Details: Ribose-Phosphate Pyrophosphokinase | |
| Systematic Name | ATP:D-ribose-5-phosphate diphosphotransferase |
| EC Number | 2.7.6.1 |
| Substrates | ATP, D-ribose 5-phosphate wikipedia.org |
| Products | AMP, 5-Phospho-α-D-ribose 1-diphosphate (PRPP) wikipedia.org |
| Role in IMP Metabolism | Produces PRPP, an essential precursor for the de novo synthesis of IMP. wikipedia.org |
Nucleoside Monophosphate Kinases
Nucleoside Monophosphate (NMP) Kinases are a family of enzymes that catalyze the reversible transfer of a terminal phosphoryl group from a nucleoside triphosphate (NTP), such as ATP, to a nucleoside monophosphate (NMP). wikibooks.orgwikipedia.orgpasteur.fr This reaction yields a nucleoside diphosphate (NDP) and ADP, playing an essential role in maintaining the cellular balance of nucleotides required for cell division and metabolism. wikipedia.orgpasteur.frwou.edu
These kinases share a highly conserved tertiary structure, characterized by a central beta-sheet surrounded by alpha-helices. nih.gov A key feature is the P-loop, a glycine-rich loop that interacts with the phosphoryl groups of the bound NTP. wikibooks.orgwikipedia.org NMP kinases undergo significant conformational changes upon substrate binding. The binding of NTP and NMP induces a closing of the enzyme's "lid" domain, which properly orients the substrates for catalysis and prevents the wasteful hydrolysis of ATP. wikipedia.orgwou.edu
While specific kinases exist for different nucleoside monophosphates (e.g., adenylate kinase for AMP, guanylate kinase for GMP), they all follow a similar catalytic mechanism. nih.gov The phosphorylation of IMP to inosine diphosphate (IDP) is a logical and necessary step for its further metabolism into inosine triphosphate (ITP) or for its conversion into other nucleotide forms. This phosphorylation is carried out by a member of the NMP kinase family.
| Enzyme Details: Nucleoside Monophosphate Kinases | |
| Systematic Name | ATP:nucleoside-phosphate phosphotransferase |
| EC Number | 2.7.4.4 |
| Substrates | ATP, Nucleoside monophosphate (e.g., IMP) wikipedia.org |
| Products | ADP, Nucleoside diphosphate (e.g., IDP) wikipedia.org |
| Role in IMP Metabolism | Phosphorylates IMP to IDP, enabling its entry into other metabolic pathways. |
Phosphoglucomutase 1 (PGM1) Linkages to Inosine-5'-Monophosphate Synthesis
Phosphoglucomutase 1 (PGM1) is an enzyme that catalyzes the reversible isomerization of α-D-glucose-1-phosphate to α-D-glucose-6-phosphate. nih.govuniprot.org While not directly involved in the purine synthesis pathway, PGM1 provides a critical link to it by influencing the availability of a key precursor.
The product of the PGM1 reaction, glucose-6-phosphate, is a primary substrate for the pentose phosphate pathway (PPP). The PPP generates ribose-5-phosphate, which is the substrate for Ribose-Phosphate Pyrophosphokinase to produce PRPP. nih.gov As PRPP is essential for de novo IMP synthesis, the activity of PGM1 can regulate the flux of metabolites into this pathway. nih.gov
A study in Jingyuan chickens investigated the role of PGM1 in IMP deposition in muscle tissue. nih.govnih.gov The research indicated that PGM1 is a key protein in the purine metabolic pathway related to IMP synthesis. nih.govnih.gov The findings showed that up-regulation of PGM1 promoted both the de novo and salvage synthesis pathways for IMP. nih.govnih.gov However, the same study also reported that overexpression of PGM1 led to a decrease in IMP biosynthesis, suggesting a complex regulatory role that may be tissue-specific or dependent on other metabolic conditions. nih.govnih.gov
| Enzyme Details: Phosphoglucomutase 1 | |
| Systematic Name | α-D-glucose 1,6-phosphomutase |
| EC Number | 5.4.2.2 |
| Substrates | α-D-glucose 1-phosphate uniprot.org |
| Products | α-D-glucose 6-phosphate uniprot.org |
| Role in IMP Metabolism | Indirectly influences IMP synthesis by providing Glucose-6-Phosphate, a precursor for the pentose phosphate pathway which generates Ribose-5-Phosphate. nih.gov |
Regulation of Inosine 5 Monophosphate Metabolism and Cellular Nucleotide Homeostasis
Feedback Inhibition and Allosteric Control Mechanisms in Purine (B94841) Biosynthesis
The de novo purine biosynthesis pathway, which culminates in the synthesis of IMP, is a highly energy-intensive process that is tightly controlled by feedback inhibition and allosteric regulation to prevent the wasteful overproduction of its products. news-medical.netcolumbia.edu IMP stands at a critical juncture, from which the pathway bifurcates to produce either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). news-medical.netyoutube.com The regulation of this pathway is a classic example of metabolic control, ensuring a balanced supply of adenine (B156593) and guanine (B1146940) nucleotides.
A primary point of regulation is the first committed step of the pathway, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT). This enzyme is subject to feedback inhibition by the downstream products of the pathway. youtube.com Both AMP and GMP can partially inhibit GPAT, and their combined presence results in a synergistic, or full, inhibition. youtube.comnih.gov This ensures that when adenine and guanine nucleotides are plentiful, the entire pathway is downregulated from its starting point. youtube.com
Further control is exerted at the branch point leading from IMP. The enzymes responsible for the conversion of IMP to AMP and GMP are independently regulated by their respective end products.
Adenylosuccinate synthetase , the first enzyme in the conversion of IMP to AMP, is feedback-inhibited by AMP. columbia.edu
Inosine (B1671953) monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme that catalyzes the first step in the conversion of IMP to GMP, is inhibited by GMP. columbia.edu
IMPDH is a key regulatory enzyme and is subject to complex allosteric regulation. nih.govnih.gov In mycobacteria, for instance, IMPDH activity is allosterically inhibited by both Guanosine triphosphate (GTP) and (p)ppGpp. nih.govnih.gov These molecules bind to regulatory domains on the enzyme, locking it in an inactive conformation that prevents the substrate (IMP) from binding to the active site. nih.govnih.gov This inhibition can be relieved by Adenosine triphosphate (ATP), which competes with GTP and (p)ppGpp, allowing the enzyme to return to an active state. nih.govnih.gov This intricate regulation allows the cell to fine-tune the flow of IMP towards GMP synthesis based on the relative concentrations of GTP and ATP, reflecting the cell's energy status and biosynthetic needs. nih.govnih.gov
| Enzyme | Regulatory Molecule(s) | Type of Regulation |
| Glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT) | AMP, GMP | Feedback Inhibition |
| Adenylosuccinate synthetase | AMP | Feedback Inhibition |
| Inosine monophosphate dehydrogenase (IMPDH) | GMP | Feedback Inhibition |
| Inosine monophosphate dehydrogenase (IMPDH) | GTP, (p)ppGpp | Allosteric Inhibition |
| Inosine monophosphate dehydrogenase (IMPDH) | ATP | Allosteric Activation |
Transcriptional and Post-Translational Regulatory Events Affecting IMP Pathways
Beyond the immediate control offered by allosteric regulation and feedback inhibition, the pathways of IMP metabolism are also regulated at the genetic and protein modification levels. This includes the control of gene expression (transcription) and modifications to the enzymes themselves after they have been synthesized (post-translational modification).
Transcriptional Regulation: The expression of genes encoding the enzymes for purine biosynthesis is a coordinated process. In bacteria like E. coli, a transcriptional repressor known as PurR plays a crucial role. researchgate.net PurR binds to the DNA and represses the transcription of most genes involved in purine biosynthesis and salvage when purine levels (specifically hypoxanthine (B114508) and guanine) are high. researchgate.net This provides a mechanism for the cell to shut down the production of biosynthetic machinery when purines are readily available from the environment.
Interestingly, some metabolic enzymes can have dual functions. For example, in Drosophila, IMPDH can also act as a DNA-binding transcriptional repressor. nih.gov It has been shown to reduce the expression of histone genes and E2f, a key factor in cell proliferation. nih.gov This suggests a direct link between the metabolic state, as reflected by the activity of a key enzyme like IMPDH, and the regulation of genes involved in cell division and growth. nih.gov In certain subtypes of small cell lung cancer, genes for de novo purine synthesis, including IMPDH1 and IMPDH2, are upregulated, often driven by the transcription factor MYC. nih.gov
Post-Translational Modifications (PTMs): The enzymes of the de novo purine biosynthesis pathway are subject to a variety of post-translational modifications (PTMs), which can alter their activity, stability, or interactions with other proteins. acs.orgnih.gov PTMs are covalent modifications to proteins that occur after their synthesis and are a key mechanism for regulating cellular processes. wikipedia.orgpharmiweb.comthermofisher.com
A proteomics-based study identified numerous PTMs on the six human enzymes of the de novo purine pathway, including: acs.orgnih.gov
Phosphorylation
Acetylation
Methylation
Ubiquitination
These modifications can dynamically regulate the pathway's flux in response to cellular signals. acs.orgnih.gov For example, the phosphorylation state of some enzymes was found to differ depending on whether cells were grown in purine-rich or purine-depleted conditions, suggesting that signaling pathways can modulate the activity of the purine synthesis machinery in response to purine availability. acs.org Specifically, ubiquitination of the bifunctional enzyme ATIC was observed only under purine-supplemented conditions, which might target the enzyme for degradation when purine synthesis is not required. acs.org These findings indicate that PTMs provide a sophisticated layer of control over IMP metabolism, allowing for rapid adjustments to enzyme activity that complement transcriptional regulation. acs.orgnih.gov
| Regulatory Mechanism | Description | Key Molecules/Factors |
| Transcriptional Repression | Binding of a repressor protein to DNA prevents the transcription of genes. | PurR (in E. coli), IMPDH (in Drosophila) |
| Transcriptional Activation | Upregulation of gene expression by transcription factors. | MYC |
| Post-Translational Modification | Covalent modification of enzymes after synthesis to alter their function. | Kinases, Acetyltransferases, Methyltransferases, Ligases |
Genetic Influences on IMP Pathway Enzyme Activity and Dysfunction
Inherited genetic variations can significantly impact the function of enzymes involved in the inosine-5'-monophosphate (IMP) pathway, leading to metabolic disorders. webmd.com These genetic conditions, often termed inborn errors of metabolism, result from mutations in genes that code for specific enzymes, causing them to be deficient or dysfunctional. webmd.comnimgenetics.com
A notable example involves the enzyme inosine monophosphate dehydrogenase (IMPDH), which is critical for the synthesis of guanine nucleotides from IMP. nih.gov Recent studies have identified several point mutations in the human isoform IMPDH2 that are associated with neurodevelopmental disorders, including dystonia, a movement disorder. nih.gov The primary effect of these disease-associated mutations is the disruption of the enzyme's allosteric regulation by GTP. nih.gov The mutated enzymes are less sensitive to GTP inhibition, leading to a conformational shift towards a more active state. nih.gov This dysregulation of IMPDH2 function highlights the importance of tight metabolic control for normal neurological development and function. nih.gov
While specific genetic disorders have been linked to enzymes downstream of IMP, such as adenylosuccinate lyase deficiency (affecting AMP synthesis), genetic defects in the early steps of the de novo pathway leading to IMP are generally less characterized in humans, possibly due to their embryonic lethality. However, the study of genetic variations in these enzymes provides crucial insights into their physiological roles and the consequences of their dysfunction.
| Gene | Associated Enzyme | Disorder/Phenotype | Molecular Consequence |
| IMPDH2 | Inosine-5'-monophosphate dehydrogenase 2 | Dystonia and other neurodevelopmental disorders | Disruption of allosteric inhibition by GTP, leading to enzyme overactivity. nih.gov |
Metabolic Flux Analysis of Inosine-5'-Monophosphate Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing a detailed picture of cellular metabolism in action. mdpi.comwikipedia.org By using stable isotope tracers (like ¹³C-labeled glucose), MFA can track the path of atoms through metabolic networks, including the de novo purine biosynthesis pathway that produces inosine-5'-monophosphate (IMP). mdpi.comfz-juelich.de
MFA has been applied to study and engineer the production of inosine in microorganisms like Bacillus subtilis. researchgate.netnih.gov In one study, researchers used MFA to compare the metabolic fluxes in wild-type B. subtilis with those in genetically engineered strains designed to overproduce inosine. researchgate.netnih.gov The analysis revealed how genetic modifications, such as the inactivation of genes like purA (encoding adenylosuccinate synthetase), rerouted metabolic flux. researchgate.netnih.gov Specifically, inactivating purA dramatically decreased the metabolic flux from IMP towards adenosine monophosphate (AMP), redirecting the IMP pool towards inosine production. researchgate.netnih.gov
The results of such analyses can be presented as flux maps, which visually represent the flow of metabolites through the pathway. For instance, the study in B. subtilis quantified the change in key metabolic splits:
| Metabolic Flux | Wild-Type Strain (%) | Engineered Strain (purA mutant) (%) | Change |
| IMP to AMP | 100 | 0.61 | Significant Decrease |
| Inosine to Hypoxanthine | 100 | 14.0 | Significant Decrease |
Data represents the relative flux compared to the wild-type strain. researchgate.net
This type of quantitative analysis is invaluable for metabolic engineering, as it helps identify bottlenecks and rate-limiting steps in a biosynthetic pathway. wikipedia.org By understanding the metabolic flux distribution around the IMP node, researchers can devise more effective strategies to optimize the production of desired compounds like inosine or to understand how disease states or genetic mutations alter the balance of nucleotide synthesis. researchgate.netnih.gov
Molecular and Cellular Functions of Inosine 5 Monophosphate
Role in Deoxyribonucleotide and Ribonucleotide Synthesis for Nucleic Acid Precursors
Inosine-5'-monophosphate is the central precursor for the synthesis of purine (B94841) ribonucleotides, which are essential for the formation of nucleic acids. nih.gov The de novo synthesis pathway for purines culminates in the creation of IMP, which then stands at a critical metabolic branch point. nih.gov From IMP, two distinct and energy-requiring pathways lead to the formation of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.com
The conversion of IMP to AMP is a two-step process that requires the input of energy in the form of guanosine triphosphate (GTP) and utilizes the amino acid aspartate. reactome.org Conversely, the synthesis of GMP from IMP also involves two steps, but this pathway is dependent on adenosine triphosphate (ATP) for energy and uses glutamine as a nitrogen donor. youtube.com This reciprocal use of ATP for GMP synthesis and GTP for AMP synthesis helps to balance the production of these two crucial purine nucleotides. youtube.com
Once synthesized, AMP and GMP are further phosphorylated to their diphosphate (B83284) (ADP and GDP) and triphosphate (ATP and GTP) forms. These ribonucleoside triphosphates are the direct precursors for RNA synthesis. For DNA synthesis, the ribonucleoside diphosphates (ADP, GDP) undergo a critical reduction reaction to form their corresponding deoxyribonucleoside diphosphates (dADP, dGDP). golifescience.com This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR). golifescience.comfiveable.mewikipedia.org The activity of RNR is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA replication and repair. fiveable.mewikipedia.orgox.ac.uk This regulation is partly achieved through allosteric mechanisms where ATP acts as a general activator of the enzyme, while deoxyadenosine (B7792050) triphosphate (dATP), a downstream product, acts as an inhibitor. wikipedia.orgnih.govyoutube.com Therefore, by being the ultimate precursor to ATP and dATP, IMP indirectly influences the synthesis of deoxyribonucleotides. wikipedia.orgnih.govyoutube.com
The salvage pathway provides an alternative route to nucleotide synthesis, recycling bases and nucleosides from the degradation of DNA and RNA. youtube.com In this pathway, hypoxanthine (B114508) can be converted back to IMP. youtube.com
Influence on Cellular Proliferation and Growth Regulation
The synthesis of guanine (B1146940) nucleotides from IMP is essential for normal cell growth and proliferation. nih.gov The enzyme responsible for the committed step in this conversion, inosine-5'-monophosphate dehydrogenase (IMPDH), is a critical regulator of cell growth. ebi.ac.uk IMPDH catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the precursor to GMP. ebi.ac.uk
Rapidly dividing cells, including cancer cells, exhibit increased IMPDH activity. nih.gov This heightened enzymatic activity is necessary to meet the increased demand for GTP, which is required for DNA and RNA synthesis, as well as for signal transduction processes that govern cell proliferation. nih.gov The importance of this pathway is underscored by the fact that inhibitors of IMPDH can prevent T lymphocyte activation and are used as immunosuppressants. nih.gov
The regulation of IMPDH expression is closely tied to cell growth signals. Studies have shown that the expression of the IMPDH type II gene is upregulated in response to growth factors, rather than being directly regulated by the cell cycle phases themselves. researcher.life For instance, serum deprivation leads to a decrease in IMPDH type II mRNA levels and promoter activity, while restimulation with serum causes their upregulation. researcher.life This suggests that the increased IMPDH expression observed in proliferating cells is a response to mitogenic signaling. researcher.life
The activity of IMPDH and the resulting GTP pools have been shown to be elevated during the S-phase of the cell cycle in HL-60 cells, which is the phase of DNA synthesis. nih.gov This highlights the critical need for guanine nucleotide synthesis to support DNA replication. nih.gov The requirement for adequate IMPDH activity and the subsequent availability of GTP is a critical prerequisite for the proliferation of various cell types, including pancreatic β-cells. mdpi.com
| Cellular Context | Observation | Reference(s) |
| T Lymphocytes | IMPDH activity increases over 10-fold upon activation, which is essential for proliferation. | nih.govnih.gov |
| Cancer Cells | Generally exhibit increased IMPDH activity. | nih.govnih.gov |
| HL-60 Cells | IMPDH activity and GTP concentrations are increased in the S-phase. | nih.gov |
| Pancreatic β-Cells | Adequate IMPDH activity and GTP availability are critical for mitogenesis. | mdpi.com |
| SK-MEL-131 Melanoma Cells | IMPDH type II gene expression is upregulated by serum growth factors. | researcher.life |
Involvement in Specific Cellular Signaling Pathways (e.g., mTOR, AMPK)
Inosine-5'-monophosphate metabolism is intricately linked with key cellular signaling pathways that act as master regulators of cell growth, proliferation, and metabolism, namely the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) pathways.
The mTOR pathway, particularly mTOR complex 1 (mTORC1), is a central coordinator of anabolic processes, including nucleotide synthesis. nih.govcellsignal.comyoutube.com In T cells, mTOR signaling is one of the key pathways that, along with others, promotes the assembly of IMPDH into filamentous structures upon activation. foxchase.orgnih.gov This assembly is thought to facilitate the high levels of GTP synthesis required for T cell proliferation. nih.gov Furthermore, mTORC1 can regulate the expression of genes involved in nucleotide metabolism. nih.gov There is also evidence that mTOR complex 2 (mTORC2) can phosphorylate IMP-1, an RNA-binding protein, which in turn promotes the production of IGF2 and proliferation of mouse embryonic fibroblasts. nih.gov
The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. wikipedia.org When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated and switches on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes. wikipedia.org Research has shown that dietary supplementation with IMP can activate the AMPK pathway. This activation is associated with an altered AMP/ATP ratio. nih.gov The activation of AMPK by IMP can have significant effects on lipid metabolism. reactome.org
Contribution to Cellular Energetics and Maintenance of ATP/GTP Pools
As the direct precursor to AMP and GMP, inosine-5'-monophosphate plays a fundamental role in cellular energetics by contributing to the maintenance of the cellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.gov ATP is the primary energy currency of the cell, driving a vast array of biochemical reactions necessary for life. pressbooks.pub GTP also serves as an energy source for specific processes such as protein synthesis and signal transduction. youtube.com
The de novo synthesis of purines culminating in IMP, and its subsequent conversion to AMP and GMP, directly replenishes the building blocks for ATP and GTP. nih.gov A deficient supply of nucleotides, which can occur during periods of high demand like rapid growth or oxidative stress, can lead to reduced synthesis of ATP and GTP and consequently impair metabolic functions. nih.gov
The cellular energy status is often quantified by the adenylate energy charge, an index that reflects the relative amounts of ATP, ADP, and AMP. wikipedia.org By being a precursor to these adenine (B156593) nucleotides, IMP metabolism is integral to maintaining a high energy charge, which is necessary to support anabolic pathways. wikipedia.org Studies have shown that supplementation with IMP can enhance mitochondrial respiratory capacity, indicating an improvement in the cell's ability to produce energy. nih.gov
| Metabolic Contribution | Outcome | Reference(s) |
| Precursor to AMP and GMP | Replenishes the building blocks for ATP and GTP synthesis. | nih.gov |
| Dietary Supplementation | Can increase mitochondrial respiratory efficiency. | nih.gov |
| Role in Energy Homeostasis | Helps maintain a high adenylate energy charge. | wikipedia.org |
Regulation of Specific Metabolic Processes in vitro (e.g., adipocyte browning)
Recent research has uncovered a role for IMP metabolism in the regulation of adipocyte browning, a process where white adipose tissue (WAT) takes on characteristics of brown adipose tissue (BAT), leading to increased energy expenditure. Metabolomic analyses have revealed that IMP levels are elevated during adipocyte browning in mice. nih.gov
In vitro studies using immortalized adipocytes have shown that inhibiting the enzyme IMPDH with mycophenolic acid (MPA) leads to an increase in the mRNA expression of uncoupling protein 1 (Ucp-1). nih.gov Ucp-1 is a key functional marker of brown and beige adipocytes, responsible for uncoupling respiration from ATP synthesis to produce heat. nih.gov The inhibition of IMPDH would lead to an accumulation of its substrate, IMP. These findings suggest that the regulation of IMP metabolism has a significant impact on adipocyte browning and could potentially be a target for strategies to combat obesity. nih.gov
Nucleic Acid Binding Activities of Inosine-5'-Monophosphate-associated Proteins
The primary IMP-associated protein with well-characterized nucleic acid binding activity is inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov While its canonical function is the rate-limiting enzyme in GTP biosynthesis, research has revealed a non-canonical role for IMPDH as a nucleic acid-binding protein. nih.gov
Studies have demonstrated that IMPDH from various organisms, including human isoforms, can bind to single-stranded DNA and RNA with high affinity. nih.gov This binding is mediated by a subdomain within the IMPDH protein. nih.gov The presence of IMPDH in the cell nucleus further supports its involvement in processes related to nucleic acids. nih.gov Immunoprecipitation experiments have confirmed that IMPDH binds to both DNA and RNA in vivo. nih.gov This suggests a previously unrecognized function for IMPDH in replication, transcription, or translation, which is mediated by its ability to bind nucleic acids. nih.gov
Interactions Within Biological Systems and Organismal Metabolism
Microbial Purine (B94841) Metabolism and Virulence Mechanisms
The pathways for synthesizing and salvaging purine nucleotides are critical for the survival and pathogenicity of various microorganisms. Inosine-5'-monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides from IMP, has emerged as a significant target for antimicrobial drug development. nih.govnih.gov
Essentiality of IMPDH in Bacterial and Protozoan Pathogenesis
The enzyme IMPDH is crucial for the proliferation of many pathogenic microbes, which have a high demand for guanine nucleotides to support rapid growth during an infection. nih.gov This dependency makes IMPDH a promising target for new antimicrobial therapies. nih.govnih.gov
In the bacterium Staphylococcus aureus , a major human pathogen, IMPDH is considered essential for its ability to cause infection. nih.govyoutube.com Studies have shown that the gene encoding IMPDH, guaB, is vital for the bacterium's growth in environments like whole blood and for establishing infections in animal models. nih.gov While potent inhibitors of S. aureus IMPDH (SaIMPDH) have been developed, some studies have questioned the vulnerability of its enzymatic activity as a target, noting that resistant strains can emerge with comparable virulence. nih.govyoutube.com This suggests that IMPDH may have other functions beyond its catalytic role that are important for the bacterium's success during infection. youtube.com
In the case of the protozoan parasite Trypanosoma brucei , the causative agent of African trypanosomiasis, IMPDH is of particular interest. These parasites lack the ability to synthesize purines de novo and are entirely dependent on salvaging them from their host. brandeis.edu IMPDH plays a critical role in this salvage pathway, converting salvaged IMP into the necessary guanine nucleotides. nih.govbrandeis.edu Characterization of T. brucei IMPDH (TbIMPDH) has revealed significant structural and kinetic differences compared to its mammalian counterparts. For instance, TbIMPDH assembles into a heptamer, unlike the tetrameric human enzymes, and exhibits a much higher Michaelis constant (Km) for its cofactor NAD+. brandeis.edu These differences suggest that it is possible to develop selective inhibitors that target the parasite's enzyme without affecting the host, making TbIMPDH a key target for anti-trypanosomal drug discovery. brandeis.edunih.gov
Impact on Viral Replication Cycles in vitro
Viruses, as obligate intracellular parasites, rely on the host cell's metabolic machinery to produce the necessary building blocks for their replication. Purine metabolism is a critical component of this machinery. Research on Frog Virus 3 (FV3) , a DNA virus belonging to the Ranavirus genus, has demonstrated the importance of purine availability for its replication cycle. physiology.orgnih.gov
In vitro studies have shown that supplementing the culture medium with various components of the nucleotide salvage pathway, including inosine-5'-monophosphate, leads to a significant, dose-dependent increase in FV3 replication. physiology.orgnih.gov Specifically, the addition of IMP at a concentration of 30 μM resulted in a 39% increase in the production of new virus particles. nih.gov This finding, along with similar results for other purines like adenine (B156593) and adenosine (B11128), was the first to demonstrate that exogenous purines can enhance the replication of a DNA virus. nih.gov This suggests that the availability of purines, and specifically the pool of IMP, can be a limiting factor for viral proliferation, highlighting a potential vulnerability in the viral life cycle. physiology.orgnih.govpressbooks.pub
Receptor Binding Mechanisms Related to Chemosensation
Inosine-5'-monophosphate is well-known for its role in taste perception, particularly as a key contributor to the umami, or savory, taste. youtube.comwikipedia.org This function is mediated by its specific interaction with taste receptors on the tongue. The primary receptor for umami taste is a heterodimer composed of two G protein-coupled receptors: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3). youtube.comyoutube.com
IMP's classic role is as an enhancer of the umami taste elicited by L-glutamate. Current time information in Michalovce, SK. It achieves this by binding to a site on the Venus flytrap domain (VFT) of the T1R1 subunit, which is adjacent to the glutamate (B1630785) binding site. nih.govbyjus.com This allosteric interaction stabilizes the closed conformation of the receptor, potentiating the signal and leading to a synergistic enhancement of the umami sensation. nih.govbyjus.com
Interestingly, recent research has revealed a more complex role for IMP and its interaction with the taste receptor subunits. Studies have shown that IMP can also interact directly with the TAS1R3 subunit . nih.gov This interaction is not limited to umami perception; it also modulates the detection of sweet tastes. nih.govbyjus.com Cellular assays have demonstrated that IMP can enhance the response of the sweet taste receptor (T1R2/T1R3) when stimulated by certain sweeteners. nih.gov This suggests that IMP acts as a modulator at the receptor level via the TAS1R3 subunit, indicating a more intricate relationship between the sensory pathways for umami and sweet tastes. nih.govbyjus.com
Roles in Animal Physiology and Development in Model Organisms
Dietary nucleotides, including inosine-5'-monophosphate, are considered conditionally essential nutrients. This means that under certain conditions of high demand, such as rapid growth or stress, the body's own synthesis may not be sufficient to meet its needs. nih.gov Supplementing animal diets with IMP has been shown to have beneficial effects on various physiological processes, particularly concerning liver health and muscle development in commercially important species like pigs and fish. rsc.orgemarefa.net
In finishing barrows (castrated male pigs), dietary supplementation with IMP has been demonstrated to improve both liver and muscle parameters. nih.govrsc.orgphysiology.org Studies show that IMP supplementation leads to an increase in the respiratory efficiency of liver mitochondria and a reduction in liver lipid peroxidation, indicating improved liver function and antioxidant status. nih.govrsc.orglibretexts.org Concurrently, these pigs exhibit increased slaughter weight, a higher yield of lean meat, and increased muscle creatine (B1669601) levels, all of which point to enhanced muscle growth and protein metabolism. nih.govrsc.org
Similar positive effects on growth have been observed in aquaculture. In Nile tilapia (Oreochromis niloticus), dietary IMP supplementation promotes muscle growth by stimulating both hyperplasia (an increase in the number of muscle fibers) and hypertrophy (an increase in the size of muscle fibers). emarefa.net This cellular growth is accompanied by the upregulation of key growth-related genes, such as those for growth hormone (GH) and insulin-like growth factor 1 (IGF-1). emarefa.net In gibel carp (B13450389) (Carassius auratus gibelio), dietary IMP not only improves feed utilization but also enhances the fish's resistance to environmental stressors like salinity and oxidative stress. wikipedia.orgsigmaaldrich.comyoutube.com This is characterized by improved osmoregulation and increased levels of cellular antioxidants. wikipedia.orgyoutube.com
The table below summarizes the observed effects of dietary IMP supplementation in these model organisms.
| Organism | Tissue/System | Observed Effects | References |
| Pigs | Liver | Reduced relative weight, increased mitochondrial respiratory efficiency, reduced lipid peroxidation. | nih.govrsc.orglibretexts.org |
| Muscle | Increased slaughter weight, lean meat yield, sarcomere length, and muscle creatine levels. | nih.govrsc.org | |
| Nile Tilapia | Muscle | Enhanced hyperplastic and hypertrophic growth, upregulation of growth-related genes (GH, IGF-1). | emarefa.net |
| Gibel Carp | Whole Organism | Improved feed conversion, enhanced resistance to salinity and oxidative stress. | wikipedia.orgsigmaaldrich.comyoutube.com |
Compartmentalization and Transport Mechanisms of Inosine-5'-Monophosphate within Cells
The movement and localization of inosine-5'-monophosphate and its metabolites are tightly regulated processes, essential for maintaining cellular homeostasis and directing nucleotides to specific metabolic pathways. The transport of phosphorylated molecules like IMP across the hydrophobic cell membrane is generally restricted. youtube.com
The primary mechanism for cellular uptake of the inosine (B1671953) base involves extracellular dephosphorylation. Extracellular IMP, which can be present as a signaling molecule, is typically converted to its nucleoside form, inosine, by the action of ecto-5'-nucleotidases such as CD73. youtube.comnih.gov This enzyme is located on the plasma membrane and dephosphorylates extracellular nucleotides, rendering them transportable. youtube.com The resulting inosine can then be readily transported into the cell via specific nucleoside transporter proteins. nih.gov
Once inside the cell, the metabolic fate of inosine and IMP is subject to compartmentalization. In the cytosol, inosine can be re-phosphorylated back to IMP by a kinase, or IMP can be hydrolyzed to inosine by cytosolic 5'-nucleotidases (cN-II), which helps balance the intracellular nucleotide and nucleoside pools. nih.govrsc.org The enzyme IMPDH, which converts IMP to xanthosine (B1684192) monophosphate (XMP), is found in both the cytoplasm and the nucleus. The nuclear localization of IMPDH is particularly significant during the S and G2 phases of the cell cycle and suggests a direct role in providing guanine nucleotides for DNA replication and repair within that compartment.
Advanced Research Methodologies for Inosine 5 Monophosphate Studies
Quantitative Enzymatic Assays and Kinetic Characterization Techniques
The quantification of Inosine-5'-monophosphate and the characterization of its related enzymes are fundamental to studying purine (B94841) metabolism. Enzymatic assays provide a sensitive means to measure IMP concentrations in various biological samples.
A common method involves using inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme that catalyzes the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (B1605901) (XMP). bmrservice.comnih.govacs.org The activity of IMPDH can be monitored spectrophotometrically. However, early enzymatic assays for IMP were often plagued by non-specificity, with other nucleotides like ITP, ATP, ADP, and AMP causing interference. nih.gov This cross-reactivity was traced to contaminating enzymes in commercial preparations. nih.gov
To enhance specificity, modifications to these assays have been developed. One significant improvement involves substituting alkaline phosphatase with 5'-nucleotidase and including coformycin, a potent deaminase inhibitor. nih.gov This revised method eliminates cross-reactivity with ATP, ADP, ITP, and adenosine (B11128), making it more suitable for accurate measurements in whole tissue extracts. nih.gov Commercially available kits are often used to study the distribution, specificity, and kinetics of IMPDH by using IMP as a substrate. sigmaaldrich.comsigmaaldrich.com
Kinetic characterization of enzymes in the IMP pathway, particularly IMPDH, is crucial for understanding their regulatory mechanisms. Steady-state kinetic parameters, such as the Michaelis constant (Km) and catalytic rate (kcat), are determined for substrates like IMP and NAD+. nih.gov For example, studies on IMPDH from Staphylococcus aureus (SaIMPDH) have determined its kinetic parameters, which can be compared to orthologous enzymes from other species like Bacillus anthracis (BaIMPDH) to understand structure-activity relationships. nih.gov
Table 1: Steady-State Kinetic Parameters for Bacterial IMP Dehydrogenases
| Enzyme | Km (IMP) [μM] | Km (NAD+) [μM] | kcat [s⁻¹] |
|---|---|---|---|
| BaIMPDH | 18 ± 2 | 340 ± 20 | 2.5 ± 0.1 |
| SaIMPDH | 13 ± 1 | 350 ± 20 | 2.3 ± 0.1 |
Data sourced from a study on bacterial IMPDHs, conducted in a buffer of 50 mM Tris, pH 8.0, 150 mM KCl, 3 mM EDTA, and 1 mM DTT. nih.gov
Structural Elucidation Methodologies (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Understanding the three-dimensional structure of enzymes involved in IMP metabolism is critical for deciphering their mechanisms of action and for designing targeted inhibitors. X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) have been instrumental in this regard.
X-ray Crystallography: This technique has been used extensively to determine the atomic-level structures of IMPDH from various organisms. nih.gov Crystal structures have revealed key features of the enzyme, including the IMP binding pocket and the cofactor binding site. nih.govtandfonline.com For instance, the structure of E. coli IMPDH has been solved, providing insights into its active site. acs.org These structural studies are invaluable for structure-informed drug design, allowing researchers to visualize how inhibitors bind to the enzyme. nih.gov Comparing crystal structures of IMPDH from different species, such as S. aureus and B. anthracis, helps in identifying conserved residues and understanding the basis for inhibitor selectivity. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary tool in structural biology, capable of determining the structures of large protein complexes in their near-native states. nih.govannualreviews.orgwikipedia.org This technique is particularly advantageous for studying dynamic enzymes and large assemblies that are difficult to crystallize. nih.govnih.gov While its application to smaller enzymes has been more challenging, recent advancements have enabled high-resolution structure analysis of enzymes in the ~120 kDa range. researchgate.net Cryo-EM allows for the capture of multiple conformational states, providing insights into the dynamic processes of enzyme catalysis. nih.govannualreviews.org For thermostable enzymes, cryo-EM structures have been shown to correlate very well with those determined by X-ray crystallography, validating its use for these targets. nih.gov
These structural methodologies provide a detailed blueprint of enzymes like IMPDH, revealing how they interact with IMP, cofactors, and inhibitors, which is essential for understanding their function and for developing new therapeutic agents.
Genetic Manipulation and Mutagenesis for Pathway Dissection
Genetic engineering techniques, including targeted gene disruption and site-directed mutagenesis, are powerful tools for dissecting the roles of specific enzymes and pathways in IMP metabolism.
Gene Targeting and Knockout Models: By creating knockout mice deficient in specific enzymes, researchers can investigate the physiological consequences of disrupting the IMP pathway. For example, mice deficient in IMPDH type I were generated using standard gene-targeting techniques to study the relative contributions of different IMPDH isoenzymes and the purine salvage pathway. tandfonline.comnih.gov These studies revealed that while IMPDH type I deficiency alone had specific effects on T-lymphocyte activation, a combined deficiency with the salvage enzyme HPRT led to a more general inhibition of T- and B-cell proliferation. nih.gov Furthermore, generating mice that are deficient in type I IMPDH and heterozygous for type II IMPDH helps to magnify and study defects in the guanine (B1146940) nucleotide synthesis pathway. tandfonline.com These genetic manipulation approaches confirm the on-target activity of potential drug candidates and help elucidate the roles of specific pathway components in vivo. nih.gov
Site-Directed Mutagenesis: This technique allows for the creation of specific, intentional changes to the DNA sequence of a gene, resulting in proteins with targeted amino acid substitutions. nih.govwikipedia.org It is a precision tool used to probe the structure-function relationships of enzymes. researchgate.net By mutating key amino acid residues in the active site or inhibitor-binding pocket of an enzyme like IMPDH, researchers can assess their importance for catalytic activity or inhibitor binding. nih.govtandfonline.com For instance, inhibitor-resistant strains of S. aureus were found to have substitutions in the cofactor/inhibitor binding site of SaIMPDH. nih.gov While these mutations decreased the binding affinity of inhibitors, they also often reduced the enzyme's catalytic efficiency. nih.gov Site-directed mutagenesis can also be used to abolish enzyme activity completely by targeting a critical active site residue, which helps to confirm the enzyme's role in a particular biological process. nih.gov
These genetic approaches provide a direct link between a specific gene or residue and its function within the complex network of purine metabolism.
Table 2: Examples of Genetic Manipulations in IMP Pathway Studies
| Technique | Organism/System | Target Gene/Protein | Key Finding | Reference(s) |
|---|---|---|---|---|
| Gene Knockout | Mouse | IMPDH Type I | IMPDH type I is important for normal T-lymphocyte activation and function. tandfonline.comnih.gov | nih.gov, tandfonline.com |
| Site-Directed Mutagenesis | S. aureus | SaIMPDH | Mutations in the cofactor binding site can confer inhibitor resistance but may also decrease catalytic activity. nih.gov | nih.gov |
Metabolomics and Proteomics Approaches for Pathway Profiling
Metabolomics and proteomics are large-scale analytical approaches that provide a comprehensive snapshot of the metabolites and proteins within a biological system, respectively. These "omics" technologies are invaluable for profiling the IMP pathway and understanding its regulation.
Metabolomics: This approach involves the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Targeted metabolomics has been used to identify metabolic subtypes in diseases like small cell lung cancer (SCLC). nih.gov In one study, metabolomic analysis of SCLC cell lines revealed that a subtype with low expression of the transcription factor ASCL1 had significantly elevated levels of purine nucleotides, including IMP, GMP, and XMP. nih.gov In another study, metabolomics was used to investigate adipocyte browning in mice, finding that IMP levels were increased during this process. nih.gov Pathway analysis of metabolomics data can reveal significantly altered pathways, such as purine and pyrimidine (B1678525) metabolism, in response to infection or other stimuli. mdpi.com
Proteomics: Proteomics aims to identify and quantify the entire complement of proteins in a cell or tissue. This can be used to find enzymes and transporters involved in a metabolic pathway of interest. nih.gov A common strategy is differential proteomics, which compares the proteomes of two or more experimental groups that differ in a specific trait. nih.gov For example, an integrated proteomics and metabolomics study in Jingyuan chickens was used to explore the molecular network governing IMP deposition in muscle tissue. nih.gov This study identified key enzymes whose expression levels correlated with higher IMP accumulation in breast muscle compared to leg muscle. nih.gov Specifically, the activity of enzymes involved in IMP synthesis (like PKM2, AK1, and AMPD1) was higher in breast muscle, while the activity of an enzyme involved in its degradation (PurH) was lower. nih.gov
Together, these omics approaches provide a systems-level view, allowing researchers to move beyond single-gene or single-enzyme studies to understand the complex, interconnected network that governs IMP metabolism. nih.gov
In Vitro Cellular and Biochemical Assay Development for Functional Analysis
To investigate the functional consequences of modulating IMP levels and its metabolic pathways, a variety of in vitro cellular and biochemical assays are employed. These assays are crucial for screening potential inhibitors and for understanding the cellular roles of IMP.
Biochemical Assays: These assays directly measure the activity of purified enzymes or enzyme complexes. As discussed previously, enzymatic assays are used to quantify IMP and to determine the kinetic properties of enzymes like IMPDH. nih.govnih.gov Researchers have also developed synthetic schemes using recombinant enzymes from the de novo purine biosynthesis pathway to produce IMP and other nucleotides in vitro. nih.gov Furthermore, biochemical assays can be used to study the binding of proteins to nucleic acids; for example, IMPDH has been shown to bind single-stranded RNA and DNA in vitro, suggesting functions beyond its catalytic role in nucleotide synthesis. nih.gov
Cellular Assays: These assays are performed on living cells to assess the effects of genetic or pharmacological perturbations on cellular processes.
Proliferation and Viability Assays: To test the effect of inhibiting IMP synthesis, researchers use colony-forming assays, which measure the ability of single cells to grow into a colony over an extended period. aacrjournals.org This assay demonstrated that inhibiting one-carbon metabolism, which is required for purine synthesis, profoundly suppresses the growth of Ewing sarcoma cells. aacrjournals.org
Cytotoxicity Assays: Assays such as the lactate (B86563) dehydrogenase (LDH) release assay are used to measure cell death. aacrjournals.org
Three-Dimensional (3D) Spheroid Assays: Cancer cells grown in 3D spheroids more closely mimic the in vivo tumor environment. These models are used to test the efficacy of drugs that target pathways related to IMP metabolism. aacrjournals.org
Functional Assays: Specific cellular functions can be measured, such as the production of cytokines (e.g., interleukin-4) or the cytolytic activity of immune cells, which were found to be impaired in lymphocytes from IMPDH type I-deficient mice. nih.gov
These in vitro assays provide controlled environments to dissect the specific biochemical and cellular functions related to IMP, forming a critical link between molecular activity and physiological outcomes.
In Vivo Model Organism Studies for System-Level Insights (excluding clinical applications)
To understand the complex, systemic role of Inosine-5'-monophosphate and its metabolic pathways, researchers rely on studies in whole living organisms. These in vivo models, ranging from pigs to mice, provide invaluable insights that cannot be obtained from in vitro experiments alone.
Nutritional Studies in Livestock: The role of IMP as a dietary supplement has been investigated in production animals. In one study, finishing pigs were fed diets supplemented with 5'-IMP. nih.gov The results showed that IMP supplementation increased the respiratory efficiency of liver mitochondria and was associated with changes in lean meat yield and backfat thickness. nih.gov This type of study provides insight into how dietary IMP can influence energy metabolism and growth performance at a systemic level. nih.gov Another study in broiler chickens used lines that were divergently selected for high or low IMP and intramuscular fat content to investigate the relationship between these traits and the gut microbiota. mdpi.com
Genetically Engineered Mouse Models: As previously mentioned, mice with targeted gene disruptions are a cornerstone of in vivo research into the IMP pathway. tandfonline.comnih.gov Creating mice deficient in IMPDH type I allowed researchers to demonstrate the crucial role of de novo guanine nucleotide synthesis for normal T-lymphocyte activation and function. nih.gov Further breeding these knockout mice with mice deficient in other pathway enzymes, such as HPRT, revealed the interplay between the de novo and salvage pathways for purine synthesis in maintaining immune cell function. tandfonline.comnih.gov Studies on inhibitor-resistant S. aureus in mouse infection models have been used to question the vulnerability of IMPDH's enzymatic activity as an antibiotic target, showing that strains with catalytically inactive IMPDH had only a mild virulence defect. nih.govacs.org
Metabolic Studies in Disease Models: In vivo models are also used to study the role of IMP metabolism in disease. Metabolome analysis of adipose tissue from mice treated with a beta-adrenergic stimulant showed that adipocyte browning is associated with an increase in IMP. nih.gov Subsequent administration of an IMPDH inhibitor to these mice led to an upregulation of key thermogenic genes and a reduction in adipocyte size, highlighting a potential role for the IMP pathway in regulating fat metabolism. nih.gov
These in vivo studies are essential for validating findings from in vitro and cellular assays and for understanding the integrated, physiological role of IMP metabolism in the context of a complete biological system.
Comparative Biochemistry and Evolutionary Aspects of Inosine 5 Monophosphate Metabolism
Conservation and Divergence of Purine (B94841) Metabolic Pathways Across Domains of Life
The ability to synthesize purines is a foundational characteristic of life, reflecting the essential nature of these molecules. nih.gov Organisms across all three domains can produce purines through two primary routes: the de novo synthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-formed bases and nucleosides. frontiersin.orgnih.gov
The de novo pathway is a highly conserved, multi-step process that constructs the purine ring on a ribose-5-phosphate (B1218738) scaffold, culminating in the production of IMP. researchgate.netresearchgate.net This pathway is energetically costly, requiring significant inputs of ATP, amino acids (glycine, glutamine, aspartate), and folate derivatives. nih.govresearchgate.net The core logic of this pathway—a linear sequence of reactions leading to IMP—is remarkably similar in eukaryotes and bacteria. wikipedia.org
However, significant variations exist, particularly within the domain Archaea, where the pathway is notably more variable. wikipedia.orgnih.gov Research has shown that while most archaea possess the genes for purine biosynthesis, some enzymes that are canonical in bacteria and eukaryotes may be absent, suggesting the existence of alternative, yet-to-be-discovered gene variants for certain steps. nih.gov Furthermore, some archaeal species appear to lack the de novo pathway entirely, making them dependent on environmental sources and salvage operations, much like some specialized parasites. nih.gov
Another key point of divergence is the organization of the genes encoding these enzymes. In bacteria, there is an increasing prevalence of gene fusions, where a single gene codes for a multifunctional protein that catalyzes consecutive steps in the pathway. nih.gov This trend is even more pronounced in eukaryotes, which exhibit the common bacterial fusions plus additional ones. nih.gov In humans, this culminates in the formation of a dynamic multi-enzyme complex called the "purinosome," which is thought to enhance metabolic efficiency by channeling intermediates between active sites. nih.govfrontiersin.org
The salvage pathways, which are energetically more favorable, also show conservation and divergence. nih.gov Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) are key players, recycling bases like hypoxanthine (B114508), guanine (B1146940), and adenine by attaching them to a phosphoribosyl pyrophosphate (PRPP) backbone. wikipedia.orgwikipedia.org While the de novo pathway appears largely conserved, the specific enzymes and capabilities of salvage pathways can differ significantly between organisms. researchgate.net Evolutionary analysis suggests that segments of both the de novo and salvage pathways were present and complementary in the last universal common ancestor (LCA), highlighting their ancient origins. nih.gov
| Feature | Bacteria | Archaea | Eukaryotes |
|---|---|---|---|
| Core de novo Pathway to IMP | Largely conserved pathway. wikipedia.org | More variable pathway; some enzymes may be absent or replaced by non-homologous variants. nih.gov | Highly conserved pathway, similar to bacteria. wikipedia.org |
| Gene Organization | Increasing prevalence of gene fusions encoding multifunctional enzymes. nih.gov | Variable; some unique domain arrangements in enzymes like formylglycinamidine ribonucleotide synthetase. nih.gov | Extensive gene fusions (e.g., trifunctional and bifunctional enzymes). nih.govresearchgate.net Formation of the "purinosome" complex in humans. nih.gov |
| First Amino Acid in Protein Synthesis | Formylmethionine. youtube.com | Methionine. youtube.com | Methionine. youtube.com |
| Membrane Lipids | Ester-linked, straight carbon chains. youtube.com | Ether-linked, branched carbon chains. youtube.com | Ester-linked, straight carbon chains. youtube.com |
| Dependence on de novo vs. Salvage | Most possess both pathways; can adapt based on environmental nutrient availability. researchgate.netbiorxiv.org | Most possess de novo pathway, but at least seven species are known to rely solely on salvage. wikipedia.orgnih.gov | Possess both pathways; salvage is energetically preferred. Some specialized parasitic eukaryotes lack de novo synthesis entirely. nih.govtaylorfrancis.com |
Organism-Specific Adaptations in IMP Biosynthesis and Utilization
The universal importance of purines has driven diverse evolutionary adaptations in how organisms manage their IMP metabolism, tailored to their specific lifestyles and environments. researchgate.net
A dramatic example of adaptation is found in many parasitic protozoa, including the causative agents of major diseases like malaria (Plasmodium species), leishmaniasis, and trypanosomiasis. taylorfrancis.comnih.gov These organisms have completely lost the ability to synthesize purines de novo and are entirely dependent on their hosts for a supply of preformed purines. taylorfrancis.comoup.comoup.com This metabolic deficiency makes them reliant on highly efficient salvage pathways to acquire purines from the host environment. nih.govoup.com This dependence on salvage is a significant vulnerability and makes the purine transport proteins and salvage enzymes of these parasites attractive targets for chemotherapy. oup.comoup.com
In the bacterial domain, adaptations often involve sophisticated regulatory control over the pathway. A key control point is the enzyme IMP dehydrogenase (IMPDH), which catalyzes the first committed step in GMP synthesis from IMP. nih.govasm.org In mycobacteria, for instance, IMPDH activity is allosterically inhibited by both GTP (the end-product) and the "alarmone" (p)ppGpp, a signaling molecule associated with stress responses. nih.gov This inhibition is relieved by ATP, allowing the cell to finely tune GMP production based on its energy status and nutrient availability. nih.gov Interestingly, this regulatory mechanism has diverged among bacteria. While many bacterial phyla use (p)ppGpp and ATP to modulate IMPDH, most Proteobacteria have lost the binding site for these molecules and instead evolved to be directly regulated by the competitive balance between ATP and GTP at the same allosteric site. nih.gov
Another fascinating bacterial adaptation is the remodeling of purine biosynthesis during lifestyle switches, such as the transition from a free-living, planktonic state to a surface-attached biofilm. biorxiv.org In Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, the de novo IMP biosynthesis pathway is significantly upregulated during biofilm formation. biorxiv.org This metabolic shift appears to be a crucial adaptation, as deleting key genes in this pathway severely impairs the ability of these bacteria to form robust biofilms, highlighting the increased demand for nucleotides in these multicellular communities. biorxiv.org
| Organism/Group | Adaptation | Metabolic Consequence | Reference |
|---|---|---|---|
| Parasitic Protozoa (e.g., Plasmodium, Leishmania) | Complete loss of the de novo purine synthesis pathway. | Obligate dependence on host-derived purines via highly active salvage pathways. | taylorfrancis.com, oup.com, nih.gov |
| Mycobacteria | Allosteric inhibition of IMP dehydrogenase (IMPDH) by GTP and (p)ppGpp; inhibition is reversed by ATP. | Tightly links GTP production to the cell's energy state and stress levels. | nih.gov |
| Proteobacteria | Evolved IMPDH regulation to be controlled by direct competition between ATP and GTP at the allosteric site, losing sensitivity to (p)ppGpp. | A divergent mechanism to balance adenine and guanine nucleotide pools. | nih.gov |
| Staphylococcus aureus , Enterococcus faecalis | Upregulation of the de novo IMP biosynthesis pathway during biofilm formation. | Meets the increased demand for nucleotides required for establishing and maintaining the biofilm community. | biorxiv.org |
| Acinetobacter baumannii vs. Escherichia coli | Exhibit different regulatory responses and time-kill kinetics upon inhibition of IMPDH (GuaB). | Suggests distinct, species-specific regulatory programs controlling purine homeostasis. | asm.org |
Evolutionary Pressures Shaping IMP-Related Enzyme Structures and Functions
The enzymes of the purine metabolic pathways have been sculpted by billions of years of evolutionary pressure, leading to a diversity of structures and catalytic mechanisms that fulfill the same fundamental roles. nih.gov Structural biology has revealed that different organisms can employ non-homologous enzymes (analogues) to catalyze the same step in the pathway, a clear sign of convergent evolution. nih.gov
The IMP dehydrogenase (IMPDH) family provides a compelling case study of enzyme evolution. IMPDH is structurally and mechanistically related to guanosine (B1672433) monophosphate reductase (GMPR), and they belong to the same protein family. researchgate.net Both enzymes bind IMP and utilize a common covalent intermediate. However, they catalyze different reactions: IMPDH performs an oxidation followed by hydrolysis, while GMPR performs a reduction. researchgate.net This functional divergence from a common ancestral protein illustrates how gene duplication and subsequent mutation can lead to the evolution of new enzymatic functions within a central metabolic pathway.
Evolutionary pressure is also evident in the differences between prokaryotic and eukaryotic IMPDHs. The active sites of bacterial and human IMPDHs are structurally divergent, a feature that is being actively exploited for the design of new antibiotics that selectively inhibit the bacterial enzyme without affecting the human homolog. asm.orgnih.gov This divergence is the result of a long evolutionary history where the enzymes in different lineages accumulated mutations that optimized their function within their specific cellular contexts.
Furthermore, within a single organism, different isoforms of an enzyme can evolve to meet tissue-specific metabolic demands. Humans have two major isoforms of IMPDH (type I and type II). nih.gov The type II isoform is significantly upregulated in rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it a key target for anticancer and immunosuppressive drugs. nih.gov More recently, unique splice variants of the type I isoform have been discovered in the retina, and mutations in this gene are linked to hereditary blindness. google.com These retinal variants have different regulatory properties, suggesting they have evolved to fine-tune IMPDH activity and GTP synthesis to meet the unique metabolic demands of photoreceptor cells. google.com
Finally, organisms can adapt to selective pressures, such as the presence of a drug, by altering their metabolic pathways. For example, the parasite Tritrichomonas foetus can develop resistance to IMPDH inhibitors by rearranging its purine salvage pathways to utilize xanthine (B1682287) instead of hypoxanthine, effectively bypassing the inhibited enzyme. acs.org This demonstrates the remarkable plasticity of metabolic networks and their capacity to evolve in response to strong environmental challenges.
Biotechnological and Industrial Applications
Microbial Fermentation and Production Optimization for Inosine-5'-Monophosphate
The industrial production of inosine-5'-monophosphate (IMP) relies heavily on microbial fermentation, a process that has been continually optimized through genetic engineering and bioprocess control. Key microorganisms utilized for this purpose include species from the genera Corynebacterium and Bacillus, as well as engineered Escherichia coli.
Early methods involved mutating glutamic acid-producing bacteria, such as a biotin-requiring coryneform bacterium, to create auxotrophic strains that overproduce and excrete purine (B94841) nucleotides. usbio.net For instance, an adenine-requiring mutant was found to excrete IMP. Further mutation of this strain to require xanthine (B1682287), followed by a reversion to xanthine independence, led to a culture with an altered IMP dehydrogenase (IMPDH) less sensitive to feedback inhibition by guanosine-5'-monophosphate (B10773721) (GMP). This strategy resulted in strains capable of accumulating both IMP and GMP. usbio.net Subsequent mutations to introduce additional nutritional requirements further enhanced production yields, with some cultures accumulating up to 1 gram per liter of each nucleotide. usbio.net
More recent innovations have focused on two-step or co-fermentation processes. One novel method involves a sequential two-bioreaction process. First, a mutant strain of Corynebacterium ammoniagenes is used to ferment inosine (B1671953). Following this, an engineered Escherichia coli strain, which overexpresses guanosine (B1672433)/inosine kinase (GIKase), is introduced. nih.gov This recombinant E. coli efficiently phosphorylates the produced inosine into IMP. In one study, this sequential reaction stoichiometrically converted inosine, leading to an accumulation of 91 mM of 5'-IMP within a 12-hour reaction period. nih.gov
Optimization of the fermentation medium is critical for maximizing yield and minimizing costs. microbenotes.com The concentration and type of carbon and nitrogen sources directly influence metabolite production. microbenotes.com Additionally, the levels of essential nutrients like phosphate (B84403) must be carefully controlled, as high concentrations can sometimes inhibit the production of secondary metabolites. microbenotes.com Modern optimization techniques range from the classic one-factor-at-a-time (OFAT) method to advanced statistical and mathematical models like artificial neural networks (ANN) to fine-tune the production medium for large-scale manufacturing. microbenotes.com Patents have been filed for specific microorganisms of the genus Corynebacterium where the activity of an IMP export protein is enhanced, further improving the efficiency of production. nih.gov
Interactive Table 1: Microbial Systems for IMP Production
| Microorganism/System | Strain/Genetic Modification | Production Strategy | Reported Yield | Reference |
| Coryneform Bacterium | Adenine (B156593) & Xanthine Auxotroph (MB-1802) | Direct fermentation with mutations for feedback resistance | 1 g/L IMP | usbio.net |
| Corynebacterium ammoniagenes & Escherichia coli | C. ammoniagenes KY13761 (Inosine producer) & E. coli MC1000(pIK75) (overexpressing GIKase) | Sequential fermentation and phosphorylation | 91 mM 5'-IMP | nih.gov |
| Corynebacterium sp. | IMP export protein enhancement | Enhanced secretion of produced IMP | Patent described | nih.gov |
Design and Development of IMP-Pathway Modulators as Research Probes
The inosine-5'-monophosphate (IMP) metabolic pathway is central to the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy transfer. The rate-limiting step in this pathway is catalyzed by the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). Due to its critical role, particularly in rapidly proliferating cells, IMPDH has become a key target for the design and development of modulators that serve as valuable research probes. numberanalytics.comnih.gov
These modulators, primarily inhibitors of IMPDH, are instrumental in studying cellular processes that depend on a steady supply of guanine nucleotides. For example, the activation of T lymphocytes is associated with a more than 10-fold increase in cellular IMPDH activity. numberanalytics.com By using selective IMPDH inhibitors, researchers can abrogate this activity, thereby preventing T lymphocyte activation and demonstrating the absolute requirement of elevated IMPDH function for T-cell immune responses. numberanalytics.com This makes IMPDH inhibitors powerful tools for dissecting the signaling events that lead to cell cycle entry and DNA replication. numberanalytics.com
The design of these molecular probes often involves a structure-informed approach. nih.gov For instance, in developing inhibitors against the IMPDH from the pathogen Staphylococcus aureus (SaIMPDH), researchers have utilized different chemical scaffolds, such as urea (B33335) and triazole-based compounds. nih.gov These compounds were designed to be potent and selective for the bacterial enzyme over its human counterparts. By systematically modifying these scaffolds, scientists can create a portfolio of probes with varying characteristics, such as cell permeability and potency, allowing for detailed investigation of the enzyme's function in different biological contexts, including cell culture and infection models. nih.gov
The use of these probes has revealed that adequate IMPDH activity is a critical requirement for the proliferation of various cell types, including transformed pancreatic beta cells. nih.gov Studies using selective IMPDH inhibitors like mycophenolic acid and mizoribine (B1677216) have shown that they can inhibit DNA synthesis in response to mitogenic stimuli such as glucose or serum. nih.gov This inhibition is reversible and can be rescued by supplying guanine nucleotides, but not adenine nucleotides, directly confirming the specific metabolic block. nih.gov Such experiments underscore the utility of IMP-pathway modulators as research probes to establish causal links between guanine nucleotide synthesis and fundamental cellular processes like mitogenesis. nih.gov
Interactive Table 2: Examples of IMP-Pathway Modulators as Research Probes
| Modulator (Inhibitor) | Target Enzyme | Research Application | Key Finding | Reference |
| Mycophenolic Acid | IMP Dehydrogenase (IMPDH) | Studying T lymphocyte activation | Abrogation of IMPDH activity prevents T-cell activation, establishing its requirement for immune response. | numberanalytics.com |
| Mizoribine | IMP Dehydrogenase (IMPDH) | Investigating mitogenesis in pancreatic beta cells | Inhibition of DNA synthesis by mizoribine was rescued by guanine, linking GTP synthesis to proliferation. | nih.gov |
| Urea & Triazole Scaffolds (e.g., P146) | S. aureus IMPDH (SaIMPDH) | Development of antibacterial agents and probes for bacterial metabolism | Structure-informed design yielded potent inhibitors to probe the role of IMPDH in bacterial infection. | nih.gov |
Role of Inosine-5'-Monophosphate in Cell Culture Media Formulations for Research
Inosine-5'-monophosphate (IMP) serves as a crucial supplement in specific cell culture media formulations, primarily to support the growth of cells with high metabolic demands or in specialized research applications. sigmaaldrich.com The rationale for its inclusion stems from its central role as the precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks for nucleic acids. microbenotes.com
While many cell lines can synthesize purines de novo, this pathway is energetically expensive. nih.gov Rapidly proliferating cells, such as cancer cell lines or activated immune cells, have an elevated demand for nucleotides to support DNA replication and RNA synthesis. nih.govnih.gov In situations where the de novo pathway is limited or under conditions of metabolic stress, cells rely more heavily on the less energy-intensive salvage pathways to recycle purine bases and nucleosides. nih.govmicrobenotes.com Supplementing the culture medium with IMP or its nucleoside, inosine, can therefore reduce the biosynthetic burden on the cells, promoting better growth, viability, and function. nih.govcytion.com
A direct application of this principle is the use of inosine 5′-monophosphate disodium (B8443419) salt hydrate (B1144303) as a component in McCoy's 5A complete medium, which has been utilized for the culture of the malaria parasite Plasmodium vivax. sigmaaldrich.com This highlights its importance in creating the specific nutritional environment required for fastidious organisms or cell types.
Furthermore, the addition of nucleotides or their precursors can be a key part of optimizing serum-free or chemically defined media. nih.gov As these formulations lack the complex mixture of growth factors and nutrients found in fetal bovine serum, the addition of components like amino acids and nucleic acid precursors becomes essential to support robust cell growth and achieve high cell densities. cytion.comnih.gov IMP is also used in research as a substrate to study the kinetics and distribution of its key metabolic enzyme, IMPDH, in various cell types and tissues. sigmaaldrich.comscbt.com The presence of purines and their catabolism can significantly affect cell growth, making the quantification and strategic supplementation of nucleotides like IMP an important aspect of cell culture optimization. nih.gov
Future Directions in Inosine 5 Monophosphate Research
Elucidation of Novel Regulatory Mechanisms and Their Interplay
The cellular concentration and metabolic fate of Inosine-5'-monophosphate are tightly controlled by a complex network of regulatory inputs. Future research will focus on dissecting these intricate mechanisms and understanding how they interact to maintain nucleotide homeostasis. A key area of investigation is the allosteric regulation of enzymes involved in IMP metabolism. For instance, recent studies using biochemical and cryo-electron microscopy (cryo-EM) approaches have revealed that inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in guanine (B1146940) nucleotide synthesis, is allosterically inhibited by both Guanosine (B1672433) triphosphate (GTP) and (p)ppGpp in mycobacteria. nih.gov These molecules bind to regulatory domains, locking the enzyme in a compressed, inactive state that prevents the substrate (IMP) from accessing the active site. nih.gov Conversely, Adenosine (B11128) triphosphate (ATP) can relieve this inhibition by competitively displacing GTP or (p)ppGpp, allowing the enzyme to adopt an active, expanded conformation. nih.gov
Another emerging regulatory paradigm is the dynamic assembly of IMP-metabolizing enzymes into higher-order structures. In T-cells, activation triggers the reversible assembly of IMPDH into micron-scale filaments. foxchase.org This process is controlled by signaling pathways crucial for T-cell function, and it is thought that this filamentous form may be less susceptible to feedback inhibition, thereby ensuring a robust supply of GTP needed for proliferation. foxchase.org Future studies are needed to fully understand the molecular triggers and structural basis for this assembly and its precise impact on metabolic flux.
Furthermore, research into other IMP-metabolizing enzymes, such as IMP-specific 5'-nucleotidase 1 (ISN1), is uncovering unique regulatory features. Unlike some of its homologs, the Saccharomyces cerevisiae ISN1 (ScISN1) shows strict substrate specificity for IMP and is regulated by substrate-dependent conformational changes, highlighting distinct evolutionary solutions to controlling purine (B94841) metabolism. snu.ac.kr A comprehensive understanding will require mapping the interplay between allosteric effectors, protein-protein interactions, post-translational modifications, and enzyme compartmentalization in controlling IMP's destiny within the cell.
Exploration of Undiscovered Physiological Roles Beyond Canonical Metabolism
While IMP is fundamentally a building block for nucleic acids, emerging evidence suggests its influence extends far beyond this canonical role, acting as a bioactive molecule or a precursor to one. nih.gov Future research is set to explore these non-canonical functions, particularly in immunology, oncology, and metabolic diseases. Inosine, derived from the dephosphorylation of IMP, is gaining recognition as a significant signaling molecule that modulates immune responses in cancer, infection, and inflammation. nih.gov The gut microbiota has also been identified as a source of inosine, which can impact host immunity, suggesting a complex interplay between microbial metabolism and host physiology that warrants further investigation. nih.gov
Recent metabolomic studies have implicated IMP metabolism in the regulation of adipocyte browning, a process that increases energy expenditure. nih.gov Inhibition of IMPDH in mice led to an upregulation of UCP-1, a key protein in thermogenesis, and a reduction in adipose tissue weight. nih.gov This finding opens up the possibility that modulating IMP metabolic pathways could be a strategy for addressing metabolic disorders. The mechanism may involve shunting IMP towards the synthesis of AMP and subsequently cAMP, a known activator of UCP-1 expression. nih.gov
Additionally, inosine has been linked to the metastatic potential of certain cancers and resistance to chemotherapy, although the underlying mechanisms remain unclear. nih.gov Investigating how IMP and its derivatives function as second messengers or signaling molecules in different cellular contexts will be a critical direction for future research. nih.gov Unraveling these undiscovered physiological roles will not only enhance our fundamental understanding of cellular regulation but may also identify new therapeutic targets for a range of human diseases. nih.govnih.gov
Advances in Structural and Mechanistic Understanding of IMP-Metabolizing Enzymes
A profound understanding of the enzymes that produce and consume IMP is fundamental to appreciating its biological role and for developing targeted therapeutics. nih.gov The future in this area lies in leveraging advanced structural biology techniques to capture these enzymes in action, revealing their catalytic mechanisms and regulatory interactions at an atomic level. researchgate.netnih.gov IMPDH, a major drug target, remains a key focus. nih.govresearchgate.net High-resolution cryo-EM and X-ray crystallography are providing unprecedented views of IMPDH's structure. nih.govresearchgate.net These studies have detailed how the enzyme, a homotetramer, consists of a core catalytic barrel and a smaller subdomain, with distinct binding pockets for its substrates, IMP and NAD+. researchgate.net
The catalytic mechanism proceeds through a covalent intermediate with an active site cysteine residue. researchgate.netacs.org Structural analyses have trapped this intermediate and have also shown how inhibitors like Mycophenolic acid (MPA) and the active metabolite of Ribavirin bind to the enzyme, providing a blueprint for structure-based drug design. researchgate.net Recent work on bacterial IMPDH has further illuminated species-specific structural features that can be exploited for the development of novel antibiotics. acs.orgnih.gov
Beyond static structures, there is a growing appreciation for the importance of enzyme dynamics and protein-protein interactions. frontiersin.orgnih.gov The flexibility of the active sites of many drug-metabolizing enzymes means that a single structure may not tell the whole story. nih.govresearchgate.net Future research will increasingly use techniques like nuclear magnetic resonance (NMR) to probe these dynamics and map the interfaces between enzymes and their regulatory partners. frontiersin.orgnih.gov Understanding how IMP-metabolizing enzymes interact with other proteins within the cell is a critical frontier that will provide a more holistic view of metabolic control. frontiersin.org
Q & A
Q. How can IMP sodium salt be quantified in aqueous solutions using UV-Vis spectroscopy?
IMP sodium salt exhibits a UV absorbance maximum at 250 ± 2 nm in 0.01N hydrochloric acid (pH 7). The molar absorptivity (ε) at this wavelength is 12,300 ± 4% L·mol⁻¹·cm⁻¹, enabling precise quantification via Beer-Lambert law calculations. Ensure baseline correction and use high-purity solvents to minimize interference .
Q. What methods are recommended for assessing moisture content in IMP sodium salt?
Karl Fischer titration is the standard method, with allowable moisture limits ≤28.5% for IMP disodium salt. Pre-dry samples at 120°C for 4 hours to validate consistency, especially in hygroscopic batches .
Q. What solubility properties are critical for preparing IMP sodium salt solutions?
IMP sodium salt is very slightly soluble in water (per food-grade standards) and practically insoluble in alcohol. For enzymatic assays, use deionized water and adjust pH to 7.5 with sodium bicarbonate to enhance stability. Avoid prolonged storage; prepare solutions fresh to prevent hydrolysis .
Q. How can IMP sodium salt be distinguished from other nucleotides (e.g., AMP, GMP) in mixed samples?
Utilize UV spectral differences: IMP peaks at 250 nm, AMP at 259 nm, and GMP at 260 nm. High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer mobile phase (pH 6.5) can further resolve nucleotide mixtures .
Q. What protocols ensure IMP sodium salt stability in enzymatic assays?
Prepare solutions in deionized water with 1–5 mM magnesium ions to stabilize phosphate groups. Avoid freeze-thaw cycles; store aliquots at -20°C. For multienzyme systems (e.g., kinase-dehydrogenase cascades), supplement with β-NAD+ to regenerate nucleotides .
Advanced Research Questions
Q. How can IMP sodium salt be integrated into nucleotide coordination chemistry studies?
IMP forms stable metal-organic complexes with Mn²⁺, Cu²⁺, or Cd²⁺. Synthesize these by mixing IMP disodium salt with metal acetates in aqueous solution, followed by addition of bridging ligands (e.g., 4,4’-bipyridine). Characterize via X-ray crystallography to study pentose ring conformation locking .
Q. How do antibodies against AMP cross-react with IMP sodium salt, and how can this be mitigated?
Polyclonal antibodies raised against AMP may exhibit ~10–15% cross-reactivity with IMP due to structural similarities. To minimize interference, use affinity chromatography with IMP-conjugated agarose columns to pre-adsorb non-specific antibodies. Validate assays with competitive ELISA using IMP standards .
Q. What extraction methods optimize IMP recovery from biological matrices (e.g., insect larvae)?
Homogenize samples in ice-cold 0.6M perchloric acid, neutralize with potassium hydroxide, and centrifuge at 10,000×g. Filter supernatants (0.22 µm) and analyze via HPLC with UV detection. Include internal standards (e.g., deuterated IMP) to correct for matrix effects .
Q. How does IMP sodium salt synergize with glutamates to enhance umami taste in sensory studies?
Design sensory panels to evaluate IMP-glutamate synergy at molar ratios of 1:50 to 1:100. Use triangle tests and magnitude estimation scaling. IMP amplifies umami perception by binding T1R1/T1R3 receptors; pair with monosodium glutamate (MSG) in model systems (e.g., broth or gel matrices) .
Q. What strategies enable IMP recycling in multienzyme nucleotide regeneration systems?
Combine IMP with acetate kinase (to phosphorylate ADP) and lactate dehydrogenase (to oxidize β-NADH). Monitor β-NAD+ regeneration spectrophotometrically at 340 nm. Optimize enzyme ratios (e.g., 1:2 kinase:dehydrogenase) and ATP concentrations (≥5 mM) to sustain nucleotide turnover .
Notes on Methodological Rigor
- Cross-Validation: Always corroborate UV-based IMP quantification with orthogonal methods (e.g., LC-MS) to rule out matrix interference .
- Crystallography: For coordination complexes, refine X-ray data with SHELXL and validate hydrogen bonding networks using Mercury software .
- Sensory Studies: Blind-code samples and randomize presentation orders to eliminate bias in taste evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
